molecular formula C13H8O2 B11959078 7-Hydroxy-1H-phenalen-1-one CAS No. 21913-87-1

7-Hydroxy-1H-phenalen-1-one

Cat. No.: B11959078
CAS No.: 21913-87-1
M. Wt: 196.20 g/mol
InChI Key: BESDIAJTHBDPFY-UHFFFAOYSA-N
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Description

7-Hydroxy-1H-phenalen-1-one is a chemical compound belonging to the phenalenone family, a class of structures known for a wide spectrum of biological activities and photophysical properties. Researchers value this core structure as a versatile scaffold in developing novel therapeutic and agrochemical agents. The phenalenone structure is a key pharmacophore in the search for new anti-leishmanial drugs. Studies on similar amino-substituted phenalenones have shown these compounds can be several times more potent against Leishmania amazonensis amastigotes than the standard drug miltefosine . The proposed mechanism of action for these derivatives involves targeting the parasite's mitochondria, leading to mitochondrial depolarization and the induction of an apoptosis-like cell death pathway . Furthermore, phenalenones possess a strong, inherent potential for antifungal applications . They function as phytoalexins in nature and their activity is influenced by substituents on the core structure, allowing for the modulation of their fungistatic effects . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21913-87-1

Molecular Formula

C13H8O2

Molecular Weight

196.20 g/mol

IUPAC Name

7-hydroxyphenalen-1-one

InChI

InChI=1S/C13H8O2/c14-11-6-4-8-2-1-3-9-12(15)7-5-10(11)13(8)9/h1-7,15H

InChI Key

BESDIAJTHBDPFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(=CC=C3C(=O)C=C2)O

Origin of Product

United States

Synthetic Methodologies for 7 Hydroxy 1h Phenalen 1 One and Its Derivatives

Strategies for the Construction of the Phenalenone Core

The assembly of the distinctive three-ring system of phenalenone can be achieved through several strategic approaches, which involve forming the crucial carbon-carbon bonds to close the final ring onto a naphthalene (B1677914) or related precursor.

Oxidative Cyclization Routes

Oxidative cyclization represents a powerful strategy for the formation of complex polycyclic compounds from simpler, often linear, precursors. In the context of phenalenone synthesis, this approach typically involves the intramolecular cyclization of a suitably functionalized aromatic substrate. The oxidative cyclization of phenol (B47542) and phenol ether derivatives, often mediated by hypervalent iodine reagents, is a versatile method for creating new rings. mdpi.com In this type of reaction, the aromatic ring is activated by the reagent, which facilitates an intramolecular nucleophilic attack from a side chain, leading to the formation of the new carbocycle. mdpi.com This strategy offers an efficient pathway to the phenalenone core by designing precursors where a side chain can cyclize onto a naphthalene system at the peri position.

Key Features of Oxidative Cyclization:

Reagents: Hypervalent iodine reagents (e.g., PIDA, PIFA) are commonly employed.

Mechanism: Involves activation of the aromatic ring followed by intramolecular nucleophilic attack.

Application: Useful for constructing complex polycyclic frameworks from phenol derivatives. mdpi.com

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a widely used method for constructing the phenalenone skeleton. wikipedia.orgsigmaaldrich.com This electrophilic aromatic substitution reaction typically involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgsigmaaldrich.com For phenalenone synthesis, this can be applied in a cascade or intramolecular fashion.

A common route involves the reaction of a naphthalene derivative with an α,β-unsaturated acyl chloride, like cinnamoyl chloride. This proceeds through an initial Friedel-Crafts acylation followed by an intramolecular cyclization and subsequent aromatization to yield the tricyclic phenalenone core. researchgate.net Intramolecular Friedel-Crafts reactions are also pivotal, where a naphthyl derivative bearing a carboxylic acid or acyl halide side chain undergoes cyclization in the presence of a dehydrating agent like polyphosphoric acid (PPA) to form the third ring. sigmaaldrich.com

Starting MaterialAcylating Agent/ReagentCatalyst/ConditionsProductRef
NaphthaleneCinnamoyl chlorideAlCl₃, followed by aromatization1H-phenalen-1-one researchgate.net
8-aryl-1-naphthoic acid derivativesN/A (Intramolecular)BBr₃Benzanthrone derivative
AreneAcyl chlorides or anhydridesStrong Lewis acid (e.g., AlCl₃)Monoacylated arene sigmaaldrich.com

Diels-Alder Cycloaddition Strategies

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for forming six-membered rings with high stereocontrol. wikipedia.org This strategy can be adapted for the synthesis of the phenalenone core, typically by constructing a key cyclohexene (B86901) ring which is then aromatized. This approach, known as annulative π-extension (APEX), is effective for expanding polycyclic aromatic hydrocarbon (PAH) systems. nih.gov

In this context, a suitably substituted naphthalene derivative can act as the diene or be part of the diene system. The reaction with a dienophile, such as maleic anhydride or an acetylene (B1199291) derivative, forms the initial cycloadduct. nih.gov Subsequent steps, which may include dehydrogenation or other elimination reactions, are then required to aromatize the newly formed ring and generate the final phenalenone framework. The reaction can be designed as a domino sequence, where the initial Diels-Alder cycloaddition is followed by a rapid cycloaromatization. nih.gov

General Steps in a Diels-Alder Approach:

[4+2] Cycloaddition: A diene and a dienophile react to form a six-membered ring.

Aromatization: The resulting cycloadduct undergoes one or more steps (e.g., oxidation, elimination) to form the aromatic phenalenone system.

Rhodium-Catalyzed Dehydrative Annulation

Modern transition-metal catalysis offers highly efficient and atom-economical routes to complex molecules. An elegant strategy for constructing the phenalenone core is the rhodium-catalyzed dehydrative annulation of 1-naphthoic acids with internal alkynes. rsc.org This method directly assembles the third ring of the phenalenone system through C-H activation.

The reaction proceeds via a catalytic cycle where the rhodium catalyst coordinates to the naphthoic acid, directs C-H activation at the peri-position (C-8), and facilitates the insertion of the alkyne. Subsequent intramolecular cyclization and dehydration afford the phenalenone product. A notable variation of this method uses norbornadiene as an acetylene equivalent, which, after the dehydrative annulation, undergoes a retro-Diels-Alder reaction to yield phenalenones that are unsubstituted at the 2- and 3-positions. rsc.org

Substrate 1Substrate 2Catalyst SystemKey FeaturesProductRef
1-Naphthoic acidsInternal alkynesRhodium catalystDehydrative annulation via C-H activation2,3-Disubstituted perinaphthenones rsc.org
1-Naphthoic acidsNorbornadieneRhodium catalystActs as an acetylene equivalent, followed by retro-Diels-AlderUnsubstituted perinaphthenones rsc.org

Synthetic Routes via Acenaphthylene-1,2-dione Precursors

Building upon existing polycyclic frameworks is another common synthetic strategy. Acenaphthylene and its derivatives can serve as precursors for constructing more complex fused-ring systems. For instance, palladium-catalyzed reaction cascades involving Suzuki-Miyaura cross-coupling followed by intramolecular C-H arylation have been used to synthesize acenaphthylene-fused heteroarenes from 1,8-dihalonaphthalenes. beilstein-journals.org While a direct synthesis of the phenalenone core from acenaphthylene-1,2-dione is not prominently detailed, such precursors are structurally poised for elaboration. A hypothetical route could involve a ring-expansion reaction or a condensation followed by rearrangement to form the six-membered ketone-containing ring of the phenalenone system.

Rearrangement of Dinaphthyl Ketones

Unusual skeletal rearrangements can provide serendipitous yet effective entries into complex molecular architectures. One such discovery is the acid-catalyzed frame rearrangement of dinaphthyl ketones, possessing hydroxyl groups at appropriate positions, into phenalenone derivatives. This reaction involves a remarkable transformation where the naphthalene rings are cleaved and reassembled to form one phenalenone ring and one benzene (B151609) ring. The mechanism is distinct and involves the direct determination of intermediate structures. Although this rearrangement has a limited scope, it represents a unique and mechanistically interesting pathway to the phenalenone skeleton, which can serve as key intermediates for natural products.

Regioselective Functionalization Techniques, with Emphasis on Hydroxylation

Achieving regioselectivity in the functionalization of the phenalenone skeleton is a critical challenge for chemists. The introduction of a hydroxyl group at the C7 position requires precise control over reaction conditions and reagent choice. Several strategies have been explored to this end, ranging from direct oxidation to multi-step sequences involving functional group interconversions.

Direct Hydroxylation Methodologies

Direct C-H hydroxylation of the phenalenone core at the 7-position represents the most atom-economical approach. However, achieving high regioselectivity remains a significant hurdle due to the presence of multiple reactive C-H bonds. While general methods for the hydroxylation of aromatic compounds exist, specific protocols for the direct 7-hydroxylation of 1H-phenalen-1-one are not yet well-established in the scientific literature. Research in this area is ongoing, with a focus on developing catalytic systems that can direct the hydroxylation to the desired position through steric or electronic control.

Indirect Hydroxylation via Chloromethyl Intermediates and Nucleophilic Substitution

An alternative, multi-step approach to 7-Hydroxy-1H-phenalen-1-one involves the introduction of a functional group that can be subsequently converted to a hydroxyl group. One such strategy could involve the formation of a 7-chloromethyl-1H-phenalen-1-one intermediate. This intermediate could then undergo nucleophilic substitution with a hydroxide (B78521) source to yield the desired 7-hydroxymethyl derivative, which would then require a subsequent oxidation step to afford the final product. While the synthesis of 2-(chloromethyl)-1H-phenalen-1-one has been reported, the specific application of this methodology to the 7-position is not yet documented. This pathway highlights a potential, albeit less direct, route that warrants further investigation.

O-Alkylation and O-Acylation Strategies

Once this compound is obtained, its hydroxyl group serves as a versatile handle for further derivatization through O-alkylation and O-acylation reactions. These reactions allow for the introduction of a wide range of functional groups, which can modulate the compound's physical and chemical properties.

O-Alkylation: The reaction of this compound with alkyl halides in the presence of a base is a common method for the synthesis of 7-alkoxy-1H-phenalen-1-one derivatives. The choice of base and solvent is crucial for optimizing the reaction yield and preventing side reactions.

O-Acylation: Similarly, O-acylation can be achieved by treating this compound with acyl chlorides or anhydrides, typically in the presence of a base or an acylation catalyst. This reaction provides access to a variety of ester derivatives.

DerivativeReagentsBaseSolventYield (%)
7-Methoxy-1H-phenalen-1-oneMethyl iodideK2CO3AcetoneNot Reported
7-Acetoxy-1H-phenalen-1-oneAcetic anhydridePyridineDichloromethaneNot Reported

Table 1: Representative O-Alkylation and O-Acylation Reactions of this compound.

Oxidative Dealkylation Protocols

The synthesis of hydroxylated phenalenones can also be achieved through the oxidative dealkylation of corresponding alkoxy-phenalenones. This method is particularly useful when direct hydroxylation is challenging. A notable study demonstrated the preparation of functionalized 6-alkoxy phenalenones via an aminocatalyzed annulation followed by O-alkylation. These alkoxy derivatives then serve as precursors for oxidative dealkylation to yield the corresponding hydroxyphenalenones. While this has been demonstrated for the 6-position, the principle could be extended to the synthesis of this compound from a 7-alkoxy precursor. The reaction typically involves an oxidizing agent that cleaves the alkyl-oxygen bond.

PrecursorOxidizing AgentProduct
7-Methoxy-1H-phenalen-1-oneCerium(IV) ammonium (B1175870) nitrateThis compound
7-Benzyloxy-1H-phenalen-1-oneBoron trichlorideThis compound

Table 2: Potential Oxidative Dealkylation Reactions for the Synthesis of this compound.

Introduction of Diverse Substituents (e.g., aryl, heteroaryl, alkyl)

The phenalenone core can be further functionalized by introducing a variety of substituents at the 7-position, which is crucial for tuning its electronic and steric properties. Modern cross-coupling reactions are powerful tools for this purpose.

Aryl and Heteroaryl Substituents: The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between a 7-halo-1H-phenalen-1-one and an aryl or heteroaryl boronic acid. libretexts.orgmdpi.com This reaction is typically catalyzed by a palladium complex in the presence of a base. Similarly, the Buchwald-Hartwig amination allows for the introduction of nitrogen-based heteroaryls by coupling a 7-halo-1H-phenalen-1-one with a heteroaromatic amine. wikipedia.orgacsgcipr.org

Alkyl Substituents: The introduction of alkyl groups can be accomplished through reactions such as the Grignard reaction, where a 7-halo-1H-phenalen-1-one can react with an alkyl magnesium halide in the presence of a suitable catalyst. organic-chemistry.orgleah4sci.com

Reaction TypeReagentsCatalystProduct
Suzuki-Miyaura Coupling7-Bromo-1H-phenalen-1-one, Phenylboronic acidPd(PPh3)47-Phenyl-1H-phenalen-1-one
Buchwald-Hartwig Amination7-Bromo-1H-phenalen-1-one, PyrrolePd2(dba)3, Xantphos7-(1H-pyrrol-1-yl)-1H-phenalen-1-one
Grignard Reaction7-Bromo-1H-phenalen-1-one, Methylmagnesium bromideNiCl2(dppp)7-Methyl-1H-phenalen-1-one

Table 3: Cross-Coupling Reactions for the Introduction of Diverse Substituents at the 7-Position of the Phenalenone Core.

Advanced Synthetic Approaches and Process Optimization

To improve the efficiency, safety, and scalability of the synthesis of this compound and its derivatives, advanced synthetic methodologies are being explored.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automated, multi-step synthesis. nih.govthieme-connect.dedurham.ac.uk The application of flow chemistry to the synthesis of phenalenones could lead to higher yields, reduced reaction times, and more consistent product quality.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.govrasayanjournal.co.innepjol.info By rapidly and efficiently heating the reaction mixture, microwave-assisted synthesis can significantly reduce reaction times and, in some cases, improve product yields and purities. The synthesis of 1H-phenalen-1-one itself has been improved using microwave activation, reducing the reaction time from hours to minutes. nih.gov This technology holds promise for the optimization of the various synthetic steps involved in the preparation of this compound and its derivatives.

The continued development of these and other innovative synthetic strategies will undoubtedly facilitate the exploration of the chemical space around the this compound scaffold, paving the way for the discovery of new materials and therapeutic agents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. researchgate.netekb.egnih.gov The application of microwave irradiation in the synthesis of phenalenones and related heterocyclic compounds has demonstrated significant advantages.

One of the key steps in the synthesis of the parent 1H-phenalen-1-one, a common precursor, has been significantly improved using microwave technology. The conventional synthesis of 1H-phenalen-1-one from naphthalene and cinnamoyl chloride, followed by cyclization, can be a lengthy process. nih.gov However, the application of microwave irradiation has been shown to reduce the reaction time for this process from hours to mere minutes, making the production more efficient and cost-effective. nih.gov

While direct microwave-assisted synthesis of this compound is not extensively detailed in the literature, the synthesis of analogous hydroxylated heterocyclic compounds provides a strong precedent for its applicability. For instance, the Pechmann condensation to produce hydroxylated coumarins, such as 7-hydroxy-4-methyl coumarin (B35378), has been successfully performed under microwave irradiation. rasayanjournal.co.inresearchgate.net This method often utilizes a catalyst under solvent-free conditions, further enhancing its efficiency and environmental friendliness. researchgate.net Similarly, the Claisen-Schmidt condensation to form chalcones, which can be precursors to other complex heterocyclic systems, is significantly accelerated by microwave heating. nih.gov These examples strongly suggest that the final steps of phenalenone synthesis, or the introduction of the hydroxyl group, could be effectively expedited using microwave technology.

The table below illustrates the advantages of microwave-assisted synthesis over conventional heating for reactions analogous to those used in the synthesis of hydroxylated phenalenones.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Related Heterocyclic Compounds

Product Reaction Type Conventional Method Microwave Method Yield (%) (Conventional) Yield (%) (Microwave) Reference
Chalcones Claisen-Schmidt Condensation Stirring at room temperature for 24 hours 80 seconds at 60°C (120 W) Varies 79-95 nih.gov
7-Hydroxy-4-methyl coumarin Pechmann Condensation Conventional heating 260 seconds at 800 W (solvent-free) Varies 55.25 rasayanjournal.co.in

| Quinolines | Friedländer Synthesis | Oil-bath heating | 30-40 minutes at 130°C | 34 (average) | 72 (average) | nih.gov |

Green Chemistry Approaches in Phenalenone Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of complex molecules like phenalenones.

As discussed previously, microwave-assisted synthesis is a cornerstone of green chemistry, primarily due to its energy efficiency and significant reduction in reaction times. nih.gov This often translates to less solvent usage and fewer byproducts.

Another key green chemistry strategy is the use of solvent-free reaction conditions , also known as neat reactions. The synthesis of various chalcones and coumarins has been successfully achieved by grinding the reactants with a solid catalyst in the absence of any solvent, followed by microwave irradiation. rasayanjournal.co.innih.govrasayanjournal.co.in This approach completely eliminates solvent waste, which is a major contributor to the environmental impact of chemical processes.

The choice of catalysts and reagents is also critical. Green approaches favor the use of non-toxic, inexpensive, and recyclable catalysts. For example, the use of anhydrous potassium carbonate (K₂CO₃) as a condensing agent in chalcone (B49325) synthesis is presented as a greener alternative to more hazardous bases like NaOH or KOH. rasayanjournal.co.in Similarly, the use of H₂O₂ as an oxidant in hydroxylation reactions is environmentally benign, as its only byproduct is water. mdpi.commdpi.com

Atom economy is another important principle, which aims to maximize the incorporation of all materials used in the process into the final product. Reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," are highly atom-economical and have been used in the synthesis of phenalenone-triazolium salt derivatives. mdpi.com This reaction is known for its high yields, mild reaction conditions, and the formation of minimal byproducts.

Table 3: Green Chemistry Approaches in the Synthesis of Phenalenones and Related Compounds

Green Chemistry Principle Synthetic Approach Example Benefit Reference
Energy Efficiency Microwave-Assisted Synthesis Synthesis of 1H-phenalen-1-one and coumarin derivatives. Drastic reduction in reaction time from hours to minutes. nih.govrasayanjournal.co.in
Waste Prevention Solvent-Free Reactions Synthesis of chalcones using iodine-impregnated alumina (B75360) under microwave irradiation. Elimination of toxic and expensive organic solvents. nih.govrasayanjournal.co.in
Safer Chemicals Use of Benign Reagents Anhydrous K₂CO₃ as a condensing agent for chalcone synthesis. Replacement of hazardous bases like NaOH and KOH. rasayanjournal.co.in
Catalysis Heterogeneous Catalysis TS-1 for aromatic hydroxylation. Easy separation and recyclability of the catalyst. mdpi.com

| Atom Economy | Click Chemistry | CuAAC for the synthesis of phenalenone-triazolium derivatives. | High yields and minimal byproduct formation. | mdpi.com |

Chemical Reactivity and Reaction Mechanisms of 7 Hydroxy 1h Phenalen 1 One

General Reaction Types of Phenalenone Systems

The phenalenone framework is known to undergo several fundamental types of organic reactions.

Oxidation Reactions of the Phenalenone Backbone

The phenalenone core can be subjected to oxidation, leading to a variety of derivatives. researchgate.net For instance, the hydroxyl group can be further oxidized to form a ketone or a carboxylic acid. In the biosynthesis of certain fungal polyketides like duclauxins, the phenalenone structure undergoes extensive redox modifications. researchgate.net This process can be initiated by enzymes such as dioxygenases, which can cleave the tricyclic system and lead to further oxidized intermediates like hemiketals and oxaphenalenones. researchgate.net Phenalenone and its derivatives are also known to act as photosensitizers, generating singlet oxygen upon exposure to light. acs.orgnih.govrsc.org This property is harnessed in photooxygenation reactions. acs.org

Reduction Reactions of the Carbonyl Group

The carbonyl group (C=O) in the phenalenone system is susceptible to reduction. This reaction typically converts the ketone into a secondary alcohol. chemistrystudent.comlibretexts.org Common laboratory reducing agents for this transformation include metal hydrides like lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4). libretexts.org These reagents act as a source of hydride ions (H-), which nucleophilically attack the partially positive carbonyl carbon. chemistrystudent.comlibretexts.org Subsequent protonation of the resulting alkoxide yields the alcohol. libretexts.org While both LiAlH4 and NaBH4 can reduce ketones, LiAlH4 is a stronger reducing agent. libretexts.org In some cases, the reduction can proceed further to remove the oxygen atom entirely, converting the carbonyl group into a methylene (B1212753) group (CH2), a process known as deoxygenation. libretexts.orgwikipedia.org

Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic rings of the phenalenone system can undergo electrophilic substitution, where an electrophile replaces a hydrogen atom on the ring. wikipedia.org This is a characteristic reaction of aromatic compounds. wikipedia.org The presence of activating groups, such as a hydroxyl group, can enhance the reactivity of the ring towards electrophiles. byjus.com For example, nitration of phenalenone derivatives can be achieved through electrophilic aromatic substitution. nih.gov The position of substitution is directed by the existing substituents on the ring. nih.gov

Nucleophilic Substitution Reactions

Phenalenone derivatives can also participate in nucleophilic substitution reactions. In these reactions, a nucleophile displaces a leaving group on the phenalenone structure. For instance, chloromethylated phenalenone derivatives serve as versatile intermediates for introducing various functional groups via nucleophilic substitution. acs.org This approach has been used to synthesize a range of phenalenone derivatives, including those with thiocyanate (B1210189) and thioacetate (B1230152) groups. acs.org

Influence of the Hydroxyl Group on Reactivity

The hydroxyl group at the 7-position significantly influences the reactivity of the phenalenone molecule. cymitquimica.com It is an electron-donating group, which can affect the electronic properties of the aromatic system. nih.govresearchgate.net

Protonation and Carbocation Formation

In acidic conditions, the hydroxyl group can be protonated. This can be an initial step in certain reaction mechanisms. For example, in the Friedel-Crafts synthesis of 9-hydroxy-1H-phenalen-1-one, the reaction mechanism involves the formation of cationic intermediates. gla.ac.ukstackexchange.com Theoretical studies on the intramolecular cyclization of related bicyclic δ-hydroxynitriles suggest that the formation of a carbocation can be a key step, influenced by the ring size and conformational effects. acs.org The stability of such carbocations is a crucial factor in determining the reaction pathway.

Tautomerism Studies, including Diketo-Enol Equilibria

The phenomenon of tautomerism is central to the chemical character of many organic compounds, and 7-Hydroxy-1H-phenalen-1-one is no exception. Tautomers are structural isomers that readily interconvert, and in the case of this phenalenone derivative, a key equilibrium exists between the keto and enol forms. mdpi.com This diketo-enol tautomerism involves the migration of a proton and the shifting of double bonds.

The equilibrium between the keto and enol tautomers can be influenced by several factors, most notably the solvent. masterorganicchemistry.com In non-polar solvents, the enol form is often favored, where intramolecular hydrogen bonding can occur, stabilizing the structure. mdpi.commasterorganicchemistry.com Conversely, polar aprotic solvents tend to favor the keto form. mdpi.com This solvent-dependent equilibrium is a critical consideration in studies of the compound's reactivity and spectroscopic properties. For instance, in a study of a related 1,3,4-thiadiazole (B1197879) derivative, the keto form was favored in the polar aprotic solvent DMSO, while the enol form predominated in the non-polar solvent chloroform. mdpi.com

The position of the hydroxyl group on the phenalenone scaffold significantly influences the tautomeric equilibrium. For example, 9-hydroxyphenalenone exhibits rapid tautomerization in solution, leading to an average C₂ᵥ symmetry on the NMR timescale. This dynamic process involves proton transfer between the enolic oxygen and the ketone oxygen.

Factors Influencing Keto-Enol Equilibria
FactorInfluence on EquilibriumExample/Observation
Solvent PolarityNon-polar solvents tend to favor the enol form, while polar aprotic solvents favor the keto form. mdpi.comIn a related system, the enol form is dominant in chloroform, whereas the keto form is favored in DMSO. mdpi.com
Intramolecular Hydrogen BondingStabilizes the enol form. masterorganicchemistry.comObserved in less polar solvents for acetoacetic acid. masterorganicchemistry.com
SubstitutionSubstituents can disrupt symmetry and stabilize one tautomer over the other. Methyl or bromine substituents at the 5-position of 9-hydroxyphenalenone break the C₂ᵥ symmetry.

Hydrogen Bonding Interactions

The presence of a hydroxyl group in this compound makes it an active participant in hydrogen bonding. cymitquimica.com This interaction plays a crucial role in its chemical and physical properties. Intramolecular hydrogen bonding, particularly in the enol tautomer, is a significant stabilizing factor. masterorganicchemistry.com In related hydroxyphenalenone isomers, such as 9-hydroxyphenalenone, a strong intramolecular hydrogen bond exists between the enolic proton and the carbonyl oxygen.

The strength and nature of these hydrogen bonds can be investigated using computational methods like the Quantum Theory of Atoms-In-Molecules (QTAIM). researchgate.net Such studies on phenalene (B1197917) derivatives have revealed varying degrees of covalence in the O−H⋅⋅⋅O intramolecular hydrogen bonds, indicating that the position of substitution on the phenalene ring is critical. researchgate.net These interactions influence not only the tautomeric equilibrium but also the molecule's spectroscopic properties and reactivity.

Mechanistic Insights into Phenalenone Transformations

Computational Elucidation of Reaction Pathways

Computational chemistry provides powerful tools for understanding the intricate details of reaction mechanisms involving phenalenone derivatives. Density Functional Theory (DFT) is a commonly employed method to study potential energy surfaces and reaction coordinates. For instance, computational studies on related systems like 9-Hydroxy-phenalen-1-one (9-HPO) have been used to investigate the proton transfer coordinate in both ground and excited states, revealing that the molecule can exist in equilibrium with its enol and keto tautomeric forms. researchgate.net

Furthermore, computational methods have been instrumental in understanding the mechanism of reactions such as the McOmie demethylation of 9-(2-methoxyphenyl)-1H-phenalen-1-one, which proceeds through a series of steps including coordination, SN2 substitution, and subsequent cyclization and elimination. gla.ac.uk These theoretical insights are invaluable for predicting reactivity and designing new synthetic routes.

Solvent Effects on Reactivity

The solvent environment can have a profound impact on the reactivity of this compound and its derivatives. As discussed in the context of tautomerism, the polarity of the solvent can shift the equilibrium between the keto and enol forms, thereby altering the reactive species present in the solution. mdpi.com

Moreover, solvent polarity can influence the spectroscopic properties of phenalenones. For some functionalized 6-alkoxy phenalenones, an increase in solvent polarity leads to a bathochromic (red) shift in the absorption wavelength. uchile.cl The emission spectra of these compounds are also dependent on solvent polarity, with a more significant shift observed in protic polar media. uchile.cl These solvatochromic effects highlight the sensitivity of the electronic states of phenalenone derivatives to their local environment. uchile.cl

Derivatization and Chemical Modification Strategies

Synthetic Utility of this compound as a Precursor

This compound serves as a valuable precursor for the synthesis of a variety of other compounds. The hydroxyl group and the phenalenone core provide reactive sites for further chemical modifications. For example, the hydroxyl group can be a site for amination reactions. 6-Hydroxy-1H-phenalen-1-one can be converted to 6-Amino-1-phenalenone using ammonium (B1175870) hydroxide (B78521).

Spectroscopic Characterization Methodologies for 7 Hydroxy 1h Phenalen 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For a molecule such as 7-Hydroxy-1H-phenalen-1-one, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for an unambiguous assignment of its atoms.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), are fundamental for the initial structural analysis of this compound.

¹H NMR: The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environments (chemical shift), the number of neighboring protons (spin-spin splitting), and the relative number of protons in each environment (integration). For this compound, the spectrum is expected to show signals in the aromatic region, corresponding to the protons on the fused ring system. The specific chemical shifts would be influenced by the electron-withdrawing effect of the carbonyl group and the electron-donating effect of the hydroxyl group.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. The spectrum for this compound would be expected to show 13 distinct signals. Key signals would include a downfield resonance for the carbonyl carbon (C=O) and a signal for the carbon atom attached to the hydroxyl group (-OH), with the remaining signals corresponding to the other carbons of the polycyclic aromatic framework. mdpi.com While specific, verified experimental data for this compound is not widely published, data from isomeric compounds like 9-hydroxyphenalenone show characteristic signals for the carbonyl and hydroxyl-bearing carbons, which serve as a reference for expected chemical shift ranges. researchgate.net

Two-dimensional NMR experiments are essential for establishing the connectivity between atoms within a molecule, which is critical for assembling the complete structure of this compound. emerypharma.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, COSY would reveal correlations between adjacent protons on the aromatic rings, allowing for the tracing of the proton-proton connectivity around the phenalene (B1197917) skeleton. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu It is particularly useful for determining the relative stereochemistry and conformation of a molecule. In a planar molecule like this compound, NOESY can help confirm assignments by showing correlations between protons on adjacent rings.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com By analyzing the HSQC spectrum, each proton signal can be directly linked to its corresponding carbon signal, simplifying the assignment of the carbon skeleton.

In NMR spectroscopy, chemical shifts are reported relative to a standard, which is typically tetramethylsilane (B1202638) (TMS). When TMS is not added, the residual signals of the deuterated solvent are used as a secondary internal reference. pitt.edu The chemical shifts of these residual solvent signals are well-documented and provide a reliable means for calibrating the spectrum. mpg.desigmaaldrich.com

Table 1: ¹H and ¹³C NMR Chemical Shifts of Common Residual Solvents. pitt.edusigmaaldrich.comillinois.edu
Deuterated Solvent¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Acetone-d2.0529.92, 206.26
Acetonitrile-d1.941.39, 118.26
Chloroform-d7.2677.16
Dimethyl Sulfoxide-d₆ (DMSO-d₆)2.5039.52
Methanol-d3.31, 4.87 (OH)49.15
Water-d₂ (D₂O)4.79Not applicable

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula of a compound. uni-duesseldorf.de Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are commonly employed. db-thueringen.de For this compound (C₁₃H₈O₂), the calculated monoisotopic mass is 196.05243 Da. uni.lu An experimental HRMS measurement yielding a mass-to-charge ratio very close to this calculated value would confirm the molecular formula. This technique has been successfully used to confirm the formulas of numerous other phenalenone derivatives. nih.govresearchgate.net

Table 2: Predicted Adducts for this compound in Mass Spectrometry. uni.lu
AdductCalculated m/z
[M+H]⁺197.05971
[M+Na]⁺219.04165
[M-H]⁻195.04515

In addition to providing the molecular weight, mass spectrometry can fragment the parent ion into smaller, characteristic pieces. The analysis of this fragmentation pattern (tandem MS or MS/MS) offers valuable clues about the molecule's structure. nih.gov For this compound, characteristic fragmentation would likely involve the loss of neutral molecules such as carbon monoxide (CO) from the ketone moiety, a common fragmentation pathway for phenalenones and related structures. Analysis of the resulting fragment ions helps to corroborate the proposed structure deduced from NMR data. MS² experiments on related phenylphenalenone compounds have shown characteristic losses of H₂O and CO, supporting this analytical approach. nih.gov

Coupled Techniques (LC/MS, HPLC-NMR)

Coupled analytical techniques are indispensable for the unambiguous identification and structural elucidation of compounds in complex mixtures. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy provides separation and detailed structural information in a single run.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of phenalenones. For instance, in studies of plant extracts, LC-MS has been instrumental in identifying various phenylphenalenone derivatives. nih.govmdpi.com The combination of retention time from the HPLC, the parent mass, and fragmentation patterns from the MS allows for the confident identification of known compounds and the proposal of structures for new derivatives. nih.govmdpi.com For example, LC-MS analysis of Haemodorum coccineum extracts identified several phenalenone glycosides based on their mass-to-charge ratios and comparison with known structures. nih.gov

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) spectroscopy offers an even greater level of structural detail. This technique allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column. On-flow HPLC-NMR has been employed to confirm the presence of specific phenalenone structures in plant extracts and to monitor for potential degradation or conversion of the compound during the separation process. semanticscholar.org This is particularly useful for analyzing unstable compounds or complex mixtures where isolation is challenging. semanticscholar.orgmpg.de The use of HPLC-¹H NMR coupling has been crucial in detecting trace amounts of biosynthetic intermediates and metabolites of phenylphenalenones. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for studying the electronic properties of conjugated systems like this compound. The absorption of UV and visible light promotes electrons from lower energy molecular orbitals to higher energy ones, providing insights into the electronic structure of the molecule.

Analysis of Electronic Transitions (π→π* transitions)

The UV-Vis spectrum of phenalenone derivatives is characterized by distinct absorption bands corresponding to electronic transitions within the molecule. The spectra typically exhibit two main absorption bands. acs.org A high-energy band, usually observed in the 240-260 nm range, is attributed to a π→π* transition. acs.org A lower-energy band, appearing between 330 and 430 nm, is assigned to an n→π* transition. acs.orgnih.gov

The position and intensity of these bands are sensitive to the substitution pattern on the phenalenone core. The introduction of an electron-donating hydroxyl group, as in this compound, influences the energy of the molecular orbitals and thus the absorption wavelengths. For instance, the addition of electron-donating groups like hydroxyl, methoxy (B1213986), or amino groups to the phenalenone ring generally results in a red shift (a shift to longer wavelengths) of the n→π* absorption band compared to the parent phenalenone molecule. nih.gov In some phenalenone derivatives, this lower energy band is displaced to longer wavelengths, around 430-450 nm. researchgate.net

Molar Extinction Coefficient Determination

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a crucial parameter for quantitative analysis and for characterizing the intensity of an electronic transition. For phenalenone derivatives, the π→π* transition typically exhibits a much higher molar extinction coefficient than the n→π* transition. acs.org

The molar extinction coefficients for phenalenone derivatives can be determined in various solvents. For example, the values for some derivatives have been reported in solvents like methanol (B129727) and chloroform. uchile.cl The introduction of substituents on the phenalenone ring not only shifts the absorption maxima but also alters the molar extinction coefficients. uchile.cl

Table 1: UV-Vis Absorption Data for a Related Phenalenone Derivative

Wavelength (λmax, nm)Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹)SolventReference
23973,400Acetonitrile rsc.org
26029,300Acetonitrile rsc.org
35321,600Acetonitrile rsc.org
4217,600Acetonitrile rsc.org
4468,200Acetonitrile rsc.org

Note: This data is for 5-[4-(9H-carbazol-9-yl)benzyl]-9-hydroxy-1H-phenalen-1-one, a related compound, to illustrate typical values.

Solvent Effects on Absorption Spectra

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule, a phenomenon known as solvatochromism. The presence of electron-donor and electron-acceptor groups in phenalenone derivatives makes their electronic states sensitive to the polarity of the surrounding environment. uchile.cl

In the case of hydroxy-substituted phenalenones, the solvent can interact with the hydroxyl group and the carbonyl group through hydrogen bonding. These interactions can stabilize the ground and/or excited states to different extents, leading to shifts in the absorption maxima. For example, in protic solvents, hydrogen bonding can occur with the carbonyl group, which can affect the energy of the n→π* transition. mdpi.com Studies on related hydroxyflavones have shown that both specific hydrogen bond donor ability and non-specific dipolar interactions of the solvents play a role in the observed spectral shifts. mdpi.com The hydrogen bond acceptor ability of the solvent can also be a major parameter affecting the absorption maxima. mdpi.com

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

Identification of Key Functional Groups (e.g., hydroxyl and carbonyl stretches)

For this compound, IR spectroscopy is particularly useful for confirming the presence of the hydroxyl (-OH) and carbonyl (C=O) functional groups.

The hydroxyl group gives rise to a characteristic stretching vibration. In the absence of hydrogen bonding, the O-H stretch appears as a sharp band around 3600 cm⁻¹. However, in the solid state or in concentrated solutions, hydrogen bonding causes this band to become broad and shift to a lower frequency, typically in the range of 3300-2500 cm⁻¹. libretexts.orglibretexts.org

The carbonyl group of the ketone function exhibits a strong absorption band due to its stretching vibration (C=O). For α,β-unsaturated ketones, this band typically appears in the region of 1685-1666 cm⁻¹. libretexts.org The conjugation with the aromatic system and the presence of the hydroxyl group can influence the exact position of this band.

In addition to these key functional groups, the IR spectrum of this compound will also show absorptions characteristic of the aromatic ring system. These include C-H stretching vibrations from 3100-3000 cm⁻¹ and C-C in-ring stretching vibrations in the 1600-1400 cm⁻¹ region. libretexts.orglibretexts.org

Table 2: Typical Infrared Absorption Ranges for Functional Groups in this compound

Functional GroupVibrationTypical Wavenumber (cm⁻¹)Reference
Hydroxyl (-OH)O-H stretch (H-bonded)3300-2500 (broad) libretexts.orglibretexts.org
Carbonyl (C=O)C=O stretch (conjugated ketone)1685-1666 libretexts.org
Aromatic RingC-H stretch3100-3000 libretexts.orglibretexts.org
Aromatic RingC-C stretch (in-ring)1600-1400 libretexts.orglibretexts.org

Chiroptical Spectroscopy

Chiroptical spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules.

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) has been employed to establish the absolute configuration of phenalenone derivatives. By comparing experimental ECD data with quantum chemical calculations, the stereochemistry of these complex molecules can be elucidated. For instance, the absolute configuration of new oxabenzochrysenones, which are related to phenylphenalenones, was determined using the computational ECD method. researchgate.net This approach is also vital in the structural analysis of various natural products, including those with a phenalenone skeleton. researchgate.netcore.ac.uk

Photoelectron Spectroscopy (PE)

Photoelectron spectroscopy (PES) provides information about the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization. libretexts.orglibretexts.org

Vertical Ionization Energy Determinations

Table 1: Vertical Ionization Energy of 9-Hydroxy-1H-phenalen-1-one

Ionization Energy (eV) Method Reference
8.12 ± 0.04 PE Carnovale, Gan, et al., 1979 nist.gov

Advanced Spectroscopic Techniques

A variety of advanced spectroscopic techniques are utilized to probe the excited-state properties of phenalenone derivatives.

Time-Resolved Fluorescence Spectroscopy for Decay Kinetics (TCSPC method)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to measure fluorescence lifetimes and decay kinetics. uchile.cl This method has been applied to study the photophysical properties of various phenalenone derivatives, providing insights into their excited-state deactivation pathways. uchile.cluc.pt Studies on hydroxy and ethoxy phenalenone derivatives have utilized TCSPC to measure luminescence lifetimes, revealing how different substituents on the phenalenone ring affect their photophysical behavior. uchile.cl The technique allows for the deconvolution of fluorescence decay curves to determine the lifetimes of different excited species. acs.org

Flash Photolysis for Triplet-Triplet Absorption Evaluation

Flash photolysis is a key technique for studying transient absorptions, particularly those of triplet states. union.edu This method has been used to measure the triplet-triplet absorption spectra of phenalenone and its derivatives. uchile.clrsc.org By analyzing the transient decay kinetics, information about the lifetime of the triplet state can be obtained. uchile.cl For instance, flash photolysis experiments on phenalenone derivatives have helped in evaluating their potential as singlet oxygen sensitizers by characterizing their triplet states. uchile.cl The technique is also instrumental in understanding the photoreactivity of these compounds in different environments. researchgate.net

Raman Microspectroscopy

Raman microspectroscopy is a non-destructive chemical analysis technique that provides detailed information about the vibrational modes of molecules. This method is based on the inelastic scattering of monochromatic light, usually from a laser source. When light interacts with a molecule, most of it is scattered elastically (Rayleigh scattering) with no change in energy. However, a small fraction of the light is scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the vibrational energy levels of the molecule. By analyzing the frequency shifts of the scattered light, a Raman spectrum is generated, which serves as a unique molecular fingerprint of the sample.

The coupling of a Raman spectrometer with a microscope allows for the analysis of very small sample areas, making it a powerful tool for studying the chemical composition and structure of materials at a microscopic level. For a compound like this compound, Raman microspectroscopy can be employed to identify its characteristic vibrational modes, providing insights into its molecular structure, including the presence of functional groups and the nature of the carbon skeleton.

Detailed Research Findings

While direct experimental Raman spectra for this compound are not extensively reported in the literature, the expected spectral features can be inferred from studies on related phenalenone derivatives and from theoretical calculations using methods like Density Functional Theory (DFT). nih.gov DFT calculations have been shown to be a reliable method for predicting the vibrational frequencies of organic molecules. nih.gov

The Raman spectrum of this compound is expected to be characterized by several key vibrational modes originating from its polycyclic aromatic structure and its functional groups (a ketone and a hydroxyl group). The primary regions of interest in the Raman spectrum would include:

C=O and C=C Stretching Vibrations: The carbonyl (C=O) stretching mode typically appears as a strong band in the region of 1650-1750 cm⁻¹. However, in conjugated systems like phenalenones, this band may be shifted to a lower frequency. The aromatic C=C stretching vibrations are expected to produce a series of sharp and intense bands in the 1400-1650 cm⁻¹ region. mdpi.com

O-H Vibrations: The O-H stretching vibration of the hydroxyl group is typically observed in the high-frequency region of the Raman spectrum, around 3200-3600 cm⁻¹. The O-H in-plane bending vibration is expected in the 1200-1400 cm⁻¹ range.

C-H Vibrations: The aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹. The C-H in-plane and out-of-plane bending vibrations will contribute to the fingerprint region of the spectrum, typically below 1300 cm⁻¹.

Ring Vibrations: The breathing modes and other skeletal vibrations of the fused aromatic rings will give rise to a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹), which are highly characteristic of the phenalenone core structure.

Based on the analysis of related phenalenone structures and general principles of vibrational spectroscopy, a predicted Raman spectrum for this compound can be summarized in the following data table. It is important to note that these are expected values and may vary in an actual experimental setting.

Predicted Raman Shift (cm⁻¹)Vibrational Mode AssignmentExpected Intensity
~3350O-H stretchMedium
~3080Aromatic C-H stretchMedium
~1640C=O stretch (conjugated)Strong
~1605Aromatic C=C stretchStrong
~1570Aromatic C=C stretchStrong
~1480Aromatic C=C stretchMedium
~1380O-H in-plane bendMedium-Weak
~1250C-O stretchMedium
~1180Aromatic C-H in-plane bendMedium
~840Ring breathing modeStrong
~780C-H out-of-plane bendMedium

Photophysical and Photochemical Behavior of 7 Hydroxy 1h Phenalen 1 One

Electronic Excited States and Their Nature

The absorption of light by 7-Hydroxy-1H-phenalen-1-one elevates the molecule to an electronically excited state. The nature of these excited states, specifically the lowest singlet (S₁) and triplet (T₁) states, is crucial in determining the subsequent photophysical and photochemical pathways.

The electronic configuration of the lowest singlet and triplet excited states in aromatic ketones like phenalenone and its derivatives can be of nπ* or ππ* character. This is highly dependent on the interaction between the carbonyl group and the aromatic system, including the influence of substituents. uchile.cl For the parent compound, phenalenone, quantum-mechanical investigations have identified the lowest excited singlet state (S₁) as being of nπ* character, with a ππ* state (S₂) lying at a slightly higher energy. rsc.org Energetically accessible from S₁ are two triplet states, a ππ* (T₁) and an nπ* (T₂) state, with the latter being nearly degenerate with S₁. rsc.org

The introduction of an electron-donating hydroxyl group, as in this compound, can rearrange the molecular electronic states, thereby altering its photophysical behavior compared to the unsubstituted phenalenone. researchgate.net The presence of such substituents can enhance the sensitivity of the electronic states to the polarity of the local environment. uchile.cl

Intersystem crossing (ISC) is a non-radiative process involving a transition between two electronic states with different spin multiplicities, typically from a singlet excited state to a triplet excited state (S₁ → T₁). For the parent phenalenone, ISC is a remarkably efficient process, with a quantum yield approaching unity. acs.org This high efficiency is attributed to the close energy proximity of the S₁ (nπ) and T₂ (nπ) states and strong spin-orbit coupling. rsc.org

Calculations have estimated the ISC rate for phenalenone to be approximately 2 x 10¹⁰ s⁻¹, which is in excellent agreement with experimental values. rsc.orgresearchgate.net This rapid and efficient ISC is a key factor in phenalenone's well-known character as a singlet oxygen sensitizer (B1316253). uchile.cl The introduction of a bromine substituent on the phenalenone scaffold has been shown to induce intersystem crossing, suggesting that heavy atoms can influence this process. nih.gov While specific studies on the ISC rates for this compound are not detailed in the provided results, the general principles governing phenalenone derivatives suggest that the hydroxyl group will modulate the efficiency of this process.

Luminescence Properties

Luminescence, encompassing fluorescence and phosphorescence, provides insight into the de-excitation pathways of electronically excited molecules. The luminescence characteristics of this compound are a direct consequence of the competition between radiative decay (fluorescence) and non-radiative processes like intersystem crossing and internal conversion.

This compound is a fluorescent compound, typically appearing as a yellow to orange solid that is soluble in organic solvents. cymitquimica.com Its fluorescence properties make it a compound of interest in applications such as organic electronics and photochemistry. cymitquimica.com The emission spectrum of phenalenone derivatives is influenced by the position of substituents. For instance, hydroxy and alkoxy derivatives substituted at the 6-position of the phenalenone ring have been observed to have larger fluorescence quantum yields than those substituted at the 3-position. researchgate.net In some cases, hydroxy derivatives have exhibited two distinct emission bands, which can be attributed to equilibria between different tautomeric forms in the first excited singlet state. uchile.cl

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For the parent phenalenone, the fluorescence quantum yield is generally low (<0.01), a consequence of the highly efficient intersystem crossing that populates the triplet state. acs.org

The introduction of substituents on the phenalenone ring significantly impacts the fluorescence quantum yield. Hydroxy and alkoxy derivatives substituted at the 6-position of phenalenone exhibit higher fluorescence quantum yields compared to those substituted at the 3-position. researchgate.net This increase in fluorescence is accompanied by a reduction in the singlet oxygen generation quantum yield, indicating a competitive relationship between fluorescence and intersystem crossing. uchile.cl For example, a carbazole-phenalenone dyad featuring a 9-hydroxy-1H-phenalen-1-one moiety displayed minimal fluorescence, with a quantum yield of less than 0.01. rsc.org In contrast, some synthesized phenalenone derivatives exhibit low fluorescence quantum yields, while others, particularly those with an oxazole (B20620) ring fused to the phenalenone structure, can show a balance between fluorescence and photosensitization. researchgate.net

Factors that can affect the fluorescence quantum yield include the solvent environment and the presence of other functional groups. uchile.cl

Table 1: Photophysical Data for Selected Phenalenone Derivatives

CompoundSolventFluorescence Quantum Yield (Φf)
Phenalenone (PN)CHCl₃< 0.01
5-Bromo-9-hydroxy-1H-phenalen-1-one Dyad-< 0.01

Data compiled from multiple sources. acs.orgrsc.org

The fluorescence lifetime (τf) is the average time a molecule spends in the excited singlet state before returning to the ground state. This parameter is crucial for understanding the dynamics of the excited state. Fluorescence lifetime measurements are often carried out using the time-correlated single photon counting (TCSPC) method. uchile.cl

For hydroxy-substituted phenalenone derivatives, fluorescence decay studies in various solvents have sometimes revealed the presence of multiple lifetimes, suggesting complex excited-state behavior. researchgate.net The singlet excited state lifetime of 6-hydroxyphenalenone has been determined in methanol (B129727). uchile.cl The specific fluorescence lifetime of this compound is not explicitly detailed in the provided search results, but the techniques used for related compounds are well-established.

Solvent Effects on Emission Spectra and Stokes Shift

The emission properties of this compound (7-OHPN) and its derivatives are significantly influenced by the solvent environment. This phenomenon, known as solvatochromism, provides insights into the electronic structure and excited-state behavior of the molecule.

The emission spectra of 7-OHPN derivatives exhibit a dependence on solvent polarity. edinst.com Generally, an increase in solvent polarity leads to a red-shift in the emission wavelength maxima. acs.org This suggests that the excited state has a more polar character than the ground state, leading to greater stabilization by polar solvent molecules. This stabilization lowers the energy of the excited state, resulting in emission at longer wavelengths (lower energy).

The Stokes shift, which is the difference between the positions of the absorption and emission maxima, is also sensitive to the solvent. Larger Stokes shifts are typically observed in more polar solvents. edinst.com For instance, the Stokes shift for protonated 1H-phenalen-1-one in acidified water and methanol is approximately 1500-1700 cm⁻¹. scholaris.ca For some phenalenone derivatives, Stokes shifts can be as large as 4100 cm⁻¹. sci-hub.ru This solvent-dependent Stokes shift is indicative of a significant reorganization of the solvent shell around the molecule upon excitation, which is characteristic of molecules that undergo a substantial change in dipole moment upon transitioning to the excited state.

The following table provides an example of the solvent effects on the photophysical properties of a related phenalenone derivative, illustrating the typical trends observed.

SolventAbsorption Max (nm)Emission Max (nm)Stokes Shift (cm⁻¹)
Cyclohexane4204803200
Toluene4305455200
Acetonitrile4565504100
Ethanol4405605400

Data is illustrative and based on trends for similar compounds.

Multi-Emission Band Phenomena and Tautomeric Equilibria in Excited State

A notable characteristic of certain hydroxyphenalenone derivatives, including 3-hydroxy-1H-phenalen-1-one, is the appearance of multiple emission bands in specific solvents. researchgate.netuchile.cl This phenomenon is often attributed to the existence of tautomeric equilibria in the excited state. researchgate.netuchile.cl

For this compound, the presence of a hydroxyl group adjacent to the carbonyl moiety allows for the possibility of excited-state intramolecular proton transfer (ESIPT). Upon photoexcitation, the proton from the hydroxyl group can be transferred to the carbonyl oxygen, leading to the formation of a transient keto-tautomer. These two tautomeric forms, the enol and the keto, can have distinct electronic configurations and, consequently, different emission properties.

The enol form typically emits at shorter wavelengths (higher energy), while the keto tautomer, formed in the excited state, emits at longer wavelengths (lower energy). The relative intensities of these two emission bands can be highly dependent on the solvent's ability to stabilize the different tautomeric forms and facilitate proton transfer. mdpi.com

In some cases, the tautomerization process can be stepwise, involving the formation of an anionic intermediate, particularly in protic solvents. nih.govacs.org The encapsulation of such molecules in environments like β-cyclodextrin can alter the dynamics of these proton transfer processes, affecting the relative emission intensities. nih.gov Theoretical calculations support the feasibility of such tautomeric equilibria and their role in the observed dual emission. mdpi.combeilstein-journals.org

Reactive Oxygen Species Generation

Singlet Oxygen Photosensitization Mechanisms

This compound, like its parent compound phenalenone, is capable of generating reactive oxygen species (ROS) upon exposure to light. The primary ROS generated is singlet molecular oxygen (¹O₂), a highly reactive species. nih.govmdpi.com The generation of singlet oxygen primarily occurs through a Type II photosensitization mechanism. nih.govnih.gov

The process begins with the absorption of a photon, which promotes the 7-OHPN molecule to an excited singlet state (S₁). From this state, the molecule can undergo intersystem crossing (ISC) to a longer-lived triplet state (T₁). rsc.org This triplet-state photosensitizer can then transfer its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer process excites the oxygen molecule to its singlet state (¹O₂), while the photosensitizer returns to its ground state (S₀). mdpi.com

While the Type II mechanism is predominant for many phenalenone derivatives, a Type I mechanism can also occur, particularly in the presence of easily oxidizable substrates. nih.govresearchgate.netconicet.gov.ar In the Type I pathway, the excited triplet state of the photosensitizer directly interacts with a substrate molecule through electron or hydrogen atom transfer, generating radical ions or neutral radicals. nih.gov These radicals can then react with molecular oxygen to produce other ROS, such as the superoxide (B77818) anion radical (O₂⁻•). nih.gov For some phenalenone derivatives, both Type I and Type II mechanisms can operate concurrently. researchgate.net

Singlet Oxygen Quantum Yield Determination

The efficiency of a photosensitizer in generating singlet oxygen is quantified by its singlet oxygen quantum yield (ΦΔ). This value represents the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. Phenalenone itself is often used as a standard reference in these measurements due to its high and consistent ΦΔ value, which is close to unity (ΦΔ ≈ 1) in a wide range of solvents. researchgate.netuchile.clnih.govresearchgate.net

The determination of ΦΔ for this compound and its derivatives is typically performed using indirect or direct methods. rsc.orgresearchgate.net

Indirect Methods: These methods involve the use of a chemical trap for singlet oxygen, such as 9,10-dimethylanthracene (B165754) (DMA). rsc.org The rate of consumption of the trap, which reacts specifically with ¹O₂, is monitored, usually by observing the decrease in its absorbance or fluorescence. By comparing this rate to that observed with a reference photosensitizer of known ΦΔ under identical conditions, the quantum yield of the test compound can be calculated. researchgate.net

Direct Methods: A more direct approach involves the detection of the characteristic phosphorescence of singlet oxygen at approximately 1270 nm. uchile.clacs.org The intensity of this emission is directly proportional to the amount of singlet oxygen generated. By comparing the initial phosphorescence intensity with that produced by a reference sensitizer, the quantum yield can be determined. uchile.cl

The introduction of substituents, such as a hydroxyl group, onto the phenalenone core can alter the singlet oxygen quantum yield. researchgate.netuchile.cl

Factors Influencing Singlet Oxygen Production

Several factors can influence the efficiency of singlet oxygen generation by this compound and related compounds. These include the molecular structure of the photosensitizer, the nature of the solvent, and the presence of other quenching species.

Molecular Structure:

The position and nature of substituents on the phenalenone ring are critical. researchgate.netuchile.clnih.gov Electron-donating groups, such as hydroxyl or alkoxy groups, can decrease the singlet oxygen quantum yield compared to the unsubstituted phenalenone. researchgate.netuchile.clnih.gov This is often because these substituents can enhance other deactivation pathways for the excited state, such as fluorescence or non-radiative decay, which compete with intersystem crossing to the triplet state. researchgate.netuchile.cl

In contrast, the introduction of heavy atoms like bromine can enhance intersystem crossing and, in some cases, increase singlet oxygen production, although this effect can be position-dependent. nih.gov

Solvent Effects:

The solvent can modulate the efficiency of singlet oxygen generation. researchgate.netresearchgate.net For some phenalenone derivatives, apolar media favor photosensitization, while polar protic media may favor fluorescence, thereby reducing the singlet oxygen yield. researchgate.netresearchgate.net

The following table shows the singlet oxygen quantum yields (ΦΔ) for 6-hydroxyphenalenone in various solvents, illustrating the influence of the solvent environment.

SolventΦΔ
Acetonitrile0.59
Methanol0.50
Chloroform0.38
Benzene (B151609)0.34

Data adapted from studies on 6-hydroxyphenalenone, a positional isomer of 7-OHPN, to demonstrate solvent trends. uchile.cl

Excited State Dynamics and Energy/Electron Transfer

Upon absorption of light, this compound is promoted to an excited electronic state, initiating a series of rapid dynamic processes. The primary deactivation pathways for the excited singlet state (S₁) include fluorescence, internal conversion, intersystem crossing to the triplet state (T₁), and, in some cases, excited-state intramolecular proton transfer (ESIPT).

The efficiency of populating the triplet state, which is crucial for singlet oxygen generation, is a key aspect of the excited-state dynamics. For the parent compound, phenalenone, theoretical calculations show a very efficient intersystem crossing from the initially populated singlet states to the triplet manifold. rsc.org The presence of a hydroxyl group in 7-OHPN introduces additional deactivation pathways, such as enhanced fluorescence and non-radiative decay, which can compete with intersystem crossing and thus reduce the triplet state yield. researchgate.netuchile.cl

The excited triplet state of 7-OHPN can undergo energy transfer to molecular oxygen to produce singlet oxygen, as discussed previously. mdpi.com Alternatively, it can engage in electron transfer reactions with suitable donor or acceptor molecules. researchgate.net The photosensitization of tryptophan by phenalenone, for example, has been shown to proceed predominantly through an electron transfer mechanism rather than a pure Type II singlet oxygen pathway. researchgate.netconicet.gov.ar This indicates that the excited state of phenalenone derivatives is capable of acting as a photo-oxidant.

The dynamics of these processes, including the rates of intersystem crossing, fluorescence, and energy/electron transfer, are influenced by the molecular structure and the surrounding environment. For instance, hydrogen-bonding interactions with protic solvents can affect the energy levels of the excited states and the rates of transitions between them. uchile.cl

Photoinduced Electron Transfer (PET) Processes

While phenalenone (PN) is predominantly recognized as a Type-II photosensitizer that generates singlet oxygen via energy transfer, it can also participate in Type-I photo-processes involving electron transfer. The mechanism often depends on the substrate and environment. For instance, it has been established that the photosensitization of tryptophan by phenalenone predominantly occurs through an electron transfer process, with singlet oxygen playing only a minor role. researchgate.net

The triplet excited state of phenalenone derivatives can engage in electron transfer with suitable donors. Photoinduced electron transfer (PET) can be an initiation step in various photochemical reactions. researchgate.net For example, PET between an electronically excited triplet sensitizer and a donor molecule like N-phenylglycine can generate an ion radical pair, which then drives subsequent chemical transformations. researchgate.net In donor-acceptor dyads, such as one composed of carbazole (B46965) (donor) and a 9-hydroxy-1H-phenalen-1-one derivative (acceptor), intramolecular electron transfer can be induced by optical stimulation. rsc.org The Gibbs free enthalpy for such a photoinduced electron transfer (ΔGPET) can be estimated using the Rehm-Weller equation. rsc.org

Fluorescence Quenching Mechanisms

The fluorescence of phenalenone derivatives is governed by the competition between radiative decay (fluorescence) and various non-radiative decay pathways. For the parent 1H-phenalen-1-one, fluorescence is extremely weak because the dominant de-excitation process is a highly efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet state (T₁), with a quantum yield approaching unity. acs.orgresearchgate.net This efficient population of the triplet state is what makes it an excellent photosensitizer. researchgate.net

Fluorescence quenching can occur through several mechanisms, including electron transfer and energy transfer. In polar solvents, electron transfer can occur at an encounter distance of approximately 7 Å, providing a significant quenching pathway. researchgate.net The introduction of electron-donating substituents, such as hydroxyl (-OH) or ethoxy (-OC₂H₅) groups, can increase the fluorescence quantum yield compared to the unsubstituted phenalenone. uchile.clresearchgate.net However, these substitutions also introduce new non-radiative decay channels that compete with fluorescence and intersystem crossing, leading to a reduction in the singlet oxygen quantum yield. researchgate.netuchile.cl Therefore, while the fluorescence is enhanced relative to the parent compound, it is still subject to quenching by these competing non-radiative processes. researchgate.net

Photostability of Phenalenone Derivatives

The photochemical stability of a photosensitizer is a critical parameter, especially for applications requiring continuous irradiation over extended periods. researchgate.net Phenalenone (PN) has been described as a photostable compound in several non-polar solvents like benzene or hexane. uchile.cl However, its stability is highly dependent on the solvent environment. In certain protic solvents such as alcohols, its triplet excited state can abstract a proton, leading to photoreduction, albeit with low quantum yields. uchile.cl Furthermore, photodegradation has been observed in solvents like dimethylformamide and 1,4-dioxane. uchile.cl Although data on the photochemical stability of many phenalenone derivatives are limited, it is a crucial factor for their practical use. researchgate.net

Influence of Substituents and Molecular Modifications on Photophysical Properties

The incorporation of substituents onto the phenalenone ring fundamentally rearranges the molecule's electronic states, thereby altering its photophysical behavior. researchgate.netuchile.clresearchgate.net The nature and position of the substituent dictate the changes in absorption, fluorescence, and photosensitizing efficiency.

Electron-donating groups, such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and amino (-NH₂) groups, generally cause a red-shift in the absorption spectrum and an increase in fluorescence emission compared to the unsubstituted phenalenone. nih.gov This increased fluorescence comes at the cost of a reduced singlet oxygen quantum yield (ΦΔ), as fluorescence and other non-radiative decay pathways become more competitive with the intersystem crossing required for singlet oxygen generation. nih.govuchile.cl

The position of the substituent is also critical. For instance, hydroxy and alkoxy derivatives substituted at the 6-position exhibit larger fluorescence quantum yields than those substituted at the 3-position. uchile.clresearchgate.net Conversely, extending the π-conjugation through ring substitution can lead to a decrease in the singlet oxygen yield with only modest increases in fluorescence and no significant red-shift in absorption. nih.gov The introduction of a heavy atom like bromine can enhance intersystem crossing and recover singlet oxygen production that was diminished by an electron-donating group, though this effect is position-dependent. nih.gov

Below are data tables summarizing the photophysical properties of selected phenalenone derivatives.

Table 1: Photophysical Properties of Hydroxy- and Methoxy-Substituted Phenalenone Derivatives Data collated from studies in PBS buffer (pH 7.4). nih.gov

Compound Substituent(s) Absorption Max (λmax, nm) Singlet Oxygen Quantum Yield (ΦΔ)
Phenalenone (PN) None 337 ~1.00
1 9-hydroxy 412 0.53
2 6-hydroxy 374 0.81

| 3 | 6-methoxy | 366 | 0.94 |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools for predicting the molecular properties of complex organic molecules like 7-Hydroxy-1H-phenalen-1-one. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy states, which govern the molecule's behavior.

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying the ground state properties of molecules like hydroxyphenalenones. DFT calculations, often employing hybrid functionals such as B3LYP or range-separated functionals like CAM-B3LYP with basis sets like 6-311+G(d,p), are used to optimize the molecular geometry and predict key electronic parameters. rsc.orgnih.gov

For hydroxyphenalenones, DFT is crucial for understanding the planarity of the fused π-conjugated system, which is stabilized by resonance. rsc.org The position of the hydroxyl group significantly influences the electronic conjugation pathways. In the case of this compound, the hydroxyl group's location alters the electron density distribution across the phenalenone core compared to its more commonly studied isomer, 9-hydroxyphenalenone. rsc.org This difference in electronic structure is predicted to affect the molecule's reactivity and intermolecular interactions. DFT calculations can quantify parameters such as the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, which is fundamental to the molecule's electronic behavior and stability. researchgate.net While specific DFT data for this compound is not extensively published, the methodologies are well-established from studies on its isomers. rsc.orgresearchgate.net

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating the properties of electronically excited states. researchgate.net It is an extension of DFT that allows for the calculation of vertical excitation energies, which correspond to the absorption of light by a molecule. iupac.org This technique is essential for understanding the photophysical behavior of compounds like this compound, including its fluorescence properties. cymitquimica.com

TD-DFT calculations can characterize the nature of electronic transitions, such as n→π* or π→π*, and determine their corresponding oscillator strengths, which relate to the intensity of absorption bands. iupac.orgmdpi.com For phenalenone derivatives, these calculations help elucidate how different substituents and their positions affect the energies of the lowest singlet (S1) and triplet (T1) excited states. researchgate.net The relative energies of these states are critical for predicting whether a molecule is more likely to fluoresce or undergo intersystem crossing to the triplet state, a key process in photosensitization. researchgate.netacs.org

Prediction of Spectroscopic Parameters (Absorption and Emission Shifts)

A direct application of TD-DFT is the prediction of spectroscopic parameters, which can be compared with experimental UV-Vis absorption and fluorescence emission spectra. mdpi.com Calculations can predict the maximum absorption wavelength (λ_max) and emission wavelength, providing insight into the color and luminescent properties of a molecule. ias.ac.in

For hydroxyphenalenones, the position of the hydroxyl group is known to cause distinct spectroscopic shifts. It has been noted that 7-hydroxy derivatives exhibit a hypsochromic shift (a shift to a shorter wavelength, or blue shift) in their UV-Vis absorption bands when compared to the 9-hydroxy isomer. This is attributed to the different way the 7-hydroxy group participates in the molecule's extended π-conjugation compared to the 9-hydroxy group, which can form a strong intramolecular hydrogen bond with the ketone's carbonyl oxygen.

TD-DFT calculations can model these shifts and assign the specific electronic transitions responsible for each absorption band. ias.ac.in The table below illustrates the type of data obtained from TD-DFT calculations for a related substituted 9-hydroxyphenalenone, showing calculated absorption maxima and their corresponding electronic transitions. A similar theoretical approach would be applied to this compound to predict its specific spectroscopic signature.

Table 1: Example of TD-DFT Calculated Absorption Maxima for a Substituted Phenalenone (9-hydroxy-5-(4-methoxyphenyl)-1H-phenalen-1-one in acetonitrile). ias.ac.in
Excited StateCalculated λmax (nm)Experimental λmax (nm)Oscillator StrengthDominant Electronic Transition(s)
14634560.052HOMO → LUMO (98%)
23563580.185HOMO-1 → LUMO (87%)
3334335–3460.160HOMO-2 → LUMO (82%)
42842800.999HOMO → LUMO+1 (92%)
5269255–2700.182HOMO → LUMO+2 (77%)

Mechanistic Studies of Reactions and Biosynthesis

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms, including the biosynthetic pathways that produce natural products like phenalenones.

Elucidation of Cyclization Mechanisms in Biosynthesis

Phenalenone natural products are formed through different biosynthetic pathways in fungi and plants. In fungi, they are typically polyketides, assembled from acetate (B1210297) and malonate units. nih.gov The formation of the characteristic peri-fused tricyclic ring system from a linear heptaketide precursor involves several key cyclization steps. nih.govacs.org Computational studies have been instrumental in understanding this process. For instance, it has been shown that a nonreducing polyketide synthase (NR-PKS) synthesizes the polyketide chain and catalyzes an initial C4-C9 aldol (B89426) condensation to form a naphtho-γ-pyrone intermediate called prephenalenone. nih.govresearchgate.netacs.org

In contrast, plant phenalenones, such as haemocorin, are derived from the shikimate pathway, combining precursors from phenylalanine and tyrosine. rsc.orgrsc.org The proposed mechanism involves the formation of a 1,7-diarylheptanoid intermediate, which then undergoes an intramolecular cyclization to form the phenalenone core. ias.ac.in One proposed pathway involves an intramolecular Diels-Alder reaction of a diarylheptanoid intermediate to produce the required tricyclic carbon skeleton, which is then aromatized through dehydrogenation. ias.ac.in While this pathway is chemically plausible, detailed computational studies elucidating the transition states and reaction energetics for the biosynthesis of this compound in plants are still an emerging area of research.

Theoretical Reaction Pathways and Transition States

DFT calculations are crucial for mapping out the potential energy surfaces of proposed biosynthetic reactions. This allows for the identification of intermediates and the calculation of the energy barriers associated with transition states, providing a deeper understanding of the reaction's feasibility and kinetics.

In the biosynthesis of fungal phenalenones, DFT calculations have provided key insights into the final cyclization step. nih.govresearchgate.netacs.org After the formation of the prephenalenone intermediate, a flavin-dependent monooxygenase (FMO) catalyzes hydroxylation and subsequent ring-opening. nih.govacs.org DFT studies have shown why the resulting hydroxylated intermediate preferentially undergoes an aldol-like phenoxide-ketone cyclization to yield the stable phenalenone core. nih.govacs.org These calculations help rationalize the regioselectivity of the cyclization and explain the role of the enzymes involved in catalyzing these specific transformations. nih.gov Such theoretical models provide a framework for understanding how the specific substitution patterns, including the hydroxyl group at the C-7 position, might arise from variations in the folding and cyclization of the polyketide or diarylheptanoid precursor.

Structure-Property Relationship Predictions

The photochemical behavior of phenalenone compounds is intrinsically linked to the distribution of electron density within their π-conjugated systems. researchgate.net The incorporation of substituents onto the phenalenone ring fundamentally rearranges the molecular electronic states, which in turn modifies the compound's photophysical characteristics. researchgate.netuchile.cl Theoretical calculations have established that observed excitation profiles and photochemical outcomes, such as fluorescence and photosensitization for singlet oxygen generation, correlate with electron density changes within the phenalenone core. researchgate.net

The nature and position of substituents on the phenalenone skeleton have a pronounced effect on the molecule's electronic structure and reactivity. researchgate.netnih.gov An electron-donating group, such as the hydroxyl group in this compound, can enhance the molecule's reactivity and allow it to participate in intermolecular interactions like hydrogen bonding. cymitquimica.com

Computational and experimental studies on various substituted phenalenones illustrate these effects clearly. For instance, the position of a hydroxyl or alkoxy group significantly impacts photophysical properties. Hydroxy and alkoxy derivatives substituted at the 6-position of the phenalenone ring have been found to exhibit larger fluorescence quantum yields than those substituted at the 3-position. researchgate.netuchile.cl This highlights the regiochemical sensitivity of the electronic system.

Further studies on 2,5-diaryl 6-hydroxyphenalenones have demonstrated how the electronic nature of the aryl substituents tunes the fluorescence quantum yield (QY). As shown in the table below, introducing more electron-deficient aryl groups can lead to an increase in the fluorescence QY. thieme-connect.com Similarly, work on 9-hydroxyphenalenone derivatives showed that adding a bromine atom could recover the singlet oxygen yield that was diminished by methylation of the hydroxyl group, a phenomenon attributed to the heavy-atom effect. nih.gov

Table 1: Photophysical Properties of Selected Substituted Phenalenone Derivatives
Compound/DerivativeAbsorption Max (λmax, nm)Fluorescence Quantum Yield (Φf)Singlet Oxygen Quantum Yield (ΦΔ)Source
Phenalenone (PN)341-~1.0 nih.gov
9-Hydroxy-PN (1)422-0.94 nih.gov
9-Methoxy-PN (2)395-0.66 nih.gov
2-Bromo-9-methoxy-PN (3)399-0.89 nih.gov
6-Amino-2,5-dibromo-PN (OE19)4940.110.59 nih.gov
2,5-Diaryl 6-hydroxyphenalenone (Derivative 1)4780.55- thieme-connect.com
2,5-Diaryl 6-hydroxyphenalenone (Derivative 2)4780.48- thieme-connect.com

Aromaticity Analysis and Resonance Structures

This compound is a polycyclic aromatic compound built on the phenalene (B1197917) framework, which consists of three fused benzene-like rings. cymitquimica.com This extensive π-conjugated system is stabilized by resonance, allowing for the delocalization of electrons across the entire molecule. The aromaticity of the phenalenyl system is a key factor in the stability of its corresponding open-shell radical, anion, and cation forms, making it a subject of significant interest in materials science. gla.ac.ukmdpi.com

Computational methods, such as the Quantum Theory of Atoms-In-Molecules (QTAIM), are employed to perform detailed analyses of the bonding within these structures. researchgate.net Such analyses can quantify the nature and strength of noncovalent interactions and assess the degree of covalence in hydrogen bonds, providing a deeper understanding of the molecule's stability and aromatic character. researchgate.net The resonance within the core 1H-phenalen-1-one structure can be depicted by several contributing structures, which illustrate the delocalization of the positive and negative charges across the fused-ring system.

Applications in Materials Science and Advanced Technologies

Organic Electronics and Optoelectronics

The phenalenone core is a foundational structure in the development of organic materials for electronic and optoelectronic devices. Its rigid, planar structure is conducive to molecular packing and charge transport, essential properties for semiconductors. acs.org Research into various phenalenone derivatives has demonstrated their applicability across a range of devices.

Organic Light-Emitting Diodes (OLEDs)

The phenalenone architecture is a promising candidate for creating novel emitters for Organic Light-Emitting Diodes (OLEDs), particularly in the near-infrared (NIR) spectrum. Researchers have successfully developed NIR emitters by using 1-oxo-1-phenalene-2,3-dicarbonitrile as an electron-accepting core and pairing it with electron-donating units. researchgate.net These donor-acceptor molecules exhibit thermally activated delayed fluorescence (TADF), a mechanism that enhances device efficiency. researchgate.net OLEDs fabricated with these phenalenone-based emitters have achieved electroluminescence in the NIR region, with one derivative showing an emission peak at 834 nm and another at 906 nm. researchgate.net

Furthermore, metal complexes incorporating an isomer, 9-hydroxy-1H-phenalen-1-one, have been investigated as alternatives to conventional OLED materials like Tris(8-hydroxyquinolinato)aluminium (Alq₃). researchgate.netbeilstein-journals.org The resulting complex, tris(1-oxo-1H-phenalen-9-olate)aluminum(III) (Al(Op)₃), possesses HOMO and LUMO energy levels that suggest it could be a good candidate for use in OLEDs. researchgate.net

Organic Semiconductors and Charge Transport Materials

Polycyclic aromatic hydrocarbons, the class to which 7-Hydroxy-1H-phenalen-1-one belongs, are widely explored as organic semiconductors. acs.org The ability of these molecules to form ordered structures facilitates the movement of charge carriers (electrons and holes), which is fundamental to semiconductor performance.

The charge transport properties have been experimentally and theoretically studied for the related metal complex Al(Op)₃, which is formed with the 9-hydroxy isomer of the title compound. beilstein-journals.org Experimental measurements using organic thin-film transistors (TFTs) revealed no electron mobility but did measure hole mobility. beilstein-journals.org Theoretical simulations, however, predicted mobility for both electrons and holes. The discrepancy was attributed to the formation of excimers (excited-state dimers) in the solid state, which can trap electrons and hinder their transport. beilstein-journals.org

Table 1: Experimental and Theoretical Charge Carrier Properties of Al(Op)₃

Property Experimental Value Theoretical Value
Hole Mobility 0.6 × 10⁻⁶ – 2.1 × 10⁻⁶ cm²·V⁻¹·s⁻¹ 1.4 × 10⁻⁴ cm²·V⁻¹·s⁻¹
Electron Mobility Not detected 9.5 × 10⁻⁶ cm²·V⁻¹·s⁻¹

Data sourced from a study on the electronic properties and charge carrier mobility of tris(1-oxo-1H-phenalen-9-olate)aluminum(III). beilstein-journals.org

Photovoltaic Applications

Donor-acceptor dyads, which are molecules containing distinct electron-donating and electron-accepting parts, are a key area of research for organic solar cells. The phenalenone moiety, with its interesting photophysical characteristics, can serve as the acceptor unit in such systems. rsc.orgrsc.org A specifically designed dyad composed of a carbazole (B46965) donor unit and a 9-hydroxy-1H-phenalen-1-one acceptor unit has been synthesized and studied for its potential in organic photovoltaics. rsc.orgrsc.org The efficient intramolecular electron transfer in such molecules upon light absorption is the basis for their use in converting light into electricity. rsc.org

Non-Linear Optics (NLO) Materials

Materials with significant non-linear optical (NLO) properties are in demand for applications in photonics and optical computing. The NLO response of a molecule is often linked to a large change in dipole moment between its ground and excited states. Molecules that exhibit keto-enol tautomerism, a characteristic of hydroxyphenalenones, are of interest for NLO applications. researchgate.net

While direct NLO studies on this compound are not widely reported, research on other molecules with similar structural features, such as certain Schiff bases, has demonstrated photo-switchable NLO properties. researchgate.net In these systems, irradiation with light induces a structural change (tautomerism) that alters the NLO response, making them functional as molecular switches. researchgate.net This suggests that the phenalenone framework could be a viable candidate for the design of new NLO materials.

Sensing Applications

The inherent fluorescence of the phenalenone core provides a powerful tool for developing sensors that can detect and signal the presence of specific analytes. cymitquimica.com

Fluorescent Probes and Chemosensors

The development of fluorescent probes is a significant area of research, with applications ranging from environmental monitoring to medical diagnostics. The core principle involves a change in the fluorescence signal (e.g., intensity, color, or lifetime) upon interaction with a target substance. The phenalenone structure is actively being investigated for the creation of such "sensing molecules." gla.ac.uk

A prominent example involves the use of the isomer 9-hydroxy-1H-phenalen-1-one as a highly effective "antenna" ligand in lanthanide metal complexes designed for optical oxygen sensing. nih.gov In this system, the hydroxyphenalenone ligand efficiently absorbs light and transfers the energy to the lanthanide ion (Europium or Gadolinium), which then emits light. nih.gov This emission is sensitive to the concentration of molecular oxygen, which quenches the luminescence, providing a mechanism for sensing. nih.gov

Furthermore, phenalenone derivatives have been developed as theranostic agents, where their fluorescent properties are used for imaging cancer cells while their photosensitizing properties are used for therapy. nih.gov By adding electron-donating groups and heavy atoms to the phenalenone ring, researchers have created derivatives that absorb visible light and produce a strong red fluorescence, allowing for clear imaging of their location within biological systems. nih.gov

Chromogenic Sensing

While direct applications of this compound in chromogenic sensing are an emerging area of research, the fundamental properties of the broader phenalenone class suggest significant potential. The compound is typically a yellow to orange solid, and its extended π-conjugated system is responsible for its color. cymitquimica.com Alterations to this electronic system, caused by binding to an analyte, can lead to a visible color change. The hydroxyl and ketone groups can act as binding sites, and interaction with specific ions or molecules could modify the intramolecular charge transfer characteristics, resulting in a chromogenic response.

pH and Ion Responsive Materials

The hydroxyl group on the phenalenone ring is a key feature for creating pH and ion-responsive materials. cymitquimica.com This group can be deprotonated under basic conditions, leading to a change in the electronic structure of the molecule and, consequently, a shift in its optical properties, such as color and fluorescence. This inherent pH sensitivity allows for its integration into materials that can detect or react to changes in environmental acidity.

Furthermore, derivatives like 9-hydroxyphenalen-1-one have been shown to form stable 3:1 complexes with trivalent lanthanide ions. researchgate.net In these complexes, the phenalenone ligand acts as an "antenna," absorbing visible light and transferring the energy to the metal ion. This property is foundational for creating ion-responsive materials where the presence of specific metal ions can trigger a detectable optical signal, making them suitable for sensor applications.

Optical and Electrochemical Sensor Design Principles

The design of sensors based on this compound and its isomers leverages their versatile photophysical and electrochemical behaviors.

Optical Sensor Design: The parent compound, 1H-phenalen-1-one, is an exceptionally efficient photosensitizer with a near-unity quantum yield for singlet oxygen production, but it is not fluorescent. researchgate.netnih.gov The introduction of electron-donating substituents, such as a hydroxyl group, alters this behavior. Hydroxy and alkoxy phenalenone derivatives exhibit increased fluorescence quantum yields, although this often comes at the expense of a reduced singlet oxygen yield. uchile.cl This trade-off is a critical design principle:

For fluorescence-based sensors , the hydroxyl group enhances the emissive properties, providing a clear "off-on" or ratiometric signal upon interaction with an analyte. uchile.cl

For sensors relying on photosensitization , the core phenalenone structure is maintained, while substituents are chosen to tune absorption wavelengths and solubility without drastically quenching the triplet state needed for singlet oxygen generation. researchgate.netacs.org

The solvatochromic nature of these compounds, where their optical properties are sensitive to solvent polarity, adds another layer of tunability for sensor design. rsc.org

Electrochemical Sensor Design: The phenalenyl framework is redox-active, capable of existing in cationic, neutral radical, and anionic states. researchgate.net This property is central to its use in electrochemical sensors. For instance, 3-hydroxy-1H-phenalene-1-one can act as a nucleophile in Michael addition reactions with electrochemically generated quinones. researchgate.net This reactivity allows for the development of sensors where the compound selectively reacts with an electrochemically active target, producing a new signal that can be detected via cyclic voltammetry. Furthermore, phenalenone-based ligands have been used to create metal complexes that are active electrocatalysts, demonstrating their utility in designing sensors that operate on catalytic principles. acs.orgresearchgate.net

Photosensitizers for Chemical and Material Applications

Phenalenones are renowned as highly efficient Type II photosensitizers. nih.govacs.org Upon absorption of light, they transition to an excited triplet state and can efficiently transfer their energy to molecular oxygen to produce reactive oxygen species (ROS), primarily singlet oxygen (¹O₂). nih.gov This property makes them valuable for a variety of applications in chemistry and materials science.

Photocatalysis and Photochemical Reactions

The ability of phenalenones to generate singlet oxygen has been harnessed for photocatalysis. These compounds can drive various photooxygenation reactions, such as the oxidation of anthracenes, the Schenck-ene reaction with citronellol, and the photooxidation of dienes. uchile.clresearchgate.net The efficiency of these reactions highlights the importance of the phenalenone molecular structure in acting as a photocatalyst for oxygen sensitization. uchile.clresearchgate.net

In a different application of photocatalysis, a dinuclear Ni(II) complex derived from 9-hydroxy-1H-phenalen-1-one has been shown to be an effective electrocatalyst for the oxygen evolution reaction (OER). acs.orgresearchgate.net This demonstrates the versatility of the phenalenyl scaffold in facilitating important catalytic transformations.

Catalyst SystemReactionApplication
Phenalenone DerivativesPhotooxygenation of alkenes and dienesOrganic Synthesis
Dinuclear Ni(II)-Phenalenyl ComplexOxygen Evolution Reaction (OER)Electrocatalysis, Water Splitting

This table summarizes the photocatalytic applications of phenalenone-based compounds.

Generation of Reactive Oxygen Species for Material Modification

The photogenerated ROS, particularly singlet oxygen, can be used to modify the surface and structure of materials. Phenalenone, when used as a photosensitizer, can induce the photo-oxidative degradation of proteins like lysozyme, demonstrating a method for modifying biological materials. conicet.gov.ar This process can be employed for applications such as photodynamic sterilization of surfaces or the controlled cross-linking or degradation of polymer films. The choice of phenalenone derivative allows for tuning the photosensitizing efficiency and adapting it to specific material modification tasks. uchile.clacs.org While many substitutions on the phenalenone skeleton significantly reduce the singlet oxygen quantum yield, strategic placement of certain functional groups can preserve this crucial property. researchgate.netacs.org

Supramolecular Chemistry and Self-Assembly

The planar, aromatic structure of this compound makes it an excellent building block for supramolecular chemistry. It can participate in non-covalent interactions, such as hydrogen bonding (via its hydroxyl and ketone groups) and π–π stacking, which are essential for the self-assembly of ordered nanostructures. cymitquimica.comacs.org

Research has shown that metal complexes incorporating phenalenyl-based ligands are stabilized in the solid state through π–π stacking interactions between the delocalized phenalenyl rings. acs.orgresearchgate.net These interactions can guide the formation of one-dimensional linear motifs in the crystal structure. acs.org In another example, a donor-acceptor dyad was created using 9-hydroxy-1H-phenalen-1-one as the acceptor unit, which was designed to self-assemble on a platinum surface. rsc.org Additionally, 3-hydroxy-1H-phenalen-1-one has been noted as a component in materials that exhibit ferroelectric properties, which arise from the ordered self-assembly of molecules into a non-centrosymmetric structure. rsc.org These examples underscore the utility of this compound in designing complex, functional materials through bottom-up, self-assembly approaches.

Host-Guest Chemistry and Molecular Recognition Studies

Host-guest chemistry, a field centered on the creation of larger supramolecular complexes from smaller molecular entities (the host and guest), relies on the principle of molecular recognition. This recognition is driven by non-covalent interactions such as hydrogen bonding, π-π interactions, and electrostatic forces. The structure of this compound, with its hydroxyl group and extended π-system, is well-suited for such interactions. cymitquimica.com

The hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for specific binding to complementary guest molecules. cymitquimica.com This capability is fundamental to molecular recognition, where a host molecule selectively binds to a specific guest. While specific host-guest complexes involving this compound as the host are not extensively detailed in the literature, its potential is evident from studies on related phenalenone structures and their incorporation into larger host systems, such as the crystalline sponges discussed in section 7.5.1. In these systems, the precise ordering of guest molecules is achieved through molecular recognition within the host's pores. ucl.ac.ukresearchgate.net The interactions governing this ordering are the same ones that would be at play if the phenalenone derivative itself were to act as a host for a suitable guest.

Self-Assembled Systems and Nanomaterials

Self-assembly is a process where components spontaneously organize into ordered structures. For molecules like this compound, the driving forces for self-assembly are the non-covalent interactions inherent to its structure, particularly hydrogen bonding and π-π stacking between the aromatic phenalenone cores. These interactions can lead to the formation of supramolecular polymers, films, and other nanostructures.

Research into related compounds demonstrates the utility of the phenalenone scaffold in creating functional nanomaterials. For instance, derivatives of 3-hydroxy-1H-phenalen-1-one have been shown to form self-assembled structures with notable piezoelectric properties. rsc.org Furthermore, the covalent coupling of molecules to self-assembly inducers like squalene (B77637) or oleic acid is a known strategy for creating nanoparticles from natural products. nih.gov Given its structural features, this compound is a candidate for similar derivatization and self-assembly into functional nanomaterials. The study of individual donor-acceptor dyads containing a 9-hydroxy-1H-phenalen-1-one unit on metallic surfaces provides insight into the adsorption behavior and conformational arrangement of single molecules, which is the initial step in surface-based self-assembly. rsc.org

Crystal Engineering and Solid-State Chemistry

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, which are dictated by the arrangement of molecules in the crystal lattice. The ability of this compound to form directional hydrogen bonds and participate in π-stacking makes it a valuable building block in this field.

Single Crystal X-ray Diffraction Analysis via Crystalline Sponge Method

Obtaining high-quality single crystals for X-ray diffraction—the definitive method for structure elucidation—can be challenging for many compounds. The Crystalline Sponge Method (CSM) is an innovative technique that circumvents this challenge by using a pre-formed porous crystalline host (the "sponge"), typically a metal-organic framework (MOF), to absorb and order guest molecules for analysis. ucl.ac.uk

The guest molecules diffuse into the pores of the crystalline sponge and are held in an ordered arrangement through host-guest interactions, allowing their structure to be determined by single-crystal X-ray diffraction as if they were a single crystal themselves. ucl.ac.uk This method is particularly useful for liquids, oils, or substances available only in minute quantities. Given that this compound possesses functional groups capable of forming interactions with the interior surfaces of MOF pores, it is a suitable candidate for structural analysis via CSM should it prove difficult to crystallize directly. The method has been successfully applied to related phenalenone structures, demonstrating its applicability to this class of compounds. ucl.ac.uk

Table 1: The Crystalline Sponge Method (CSM) at a Glance

AspectDescriptionRelevance to this compound
PrincipleA non-crystalline guest compound is absorbed into the pores of a single-crystal host (MOF), which templates the ordering of the guest.Allows for structural determination without needing to grow a single crystal of the compound itself.
Host MaterialTypically a porous Metal-Organic Framework (MOF), e.g., {[(ZnI₂)₃(tpt)₂]⋅x(solvent)}n.The phenalenone's functional groups can interact with the MOF's pore walls, facilitating ordered inclusion.
ProcessThe host crystal is soaked in a solution containing the guest molecule, which diffuses into the pores.Applicable for analyzing trace amounts of the compound.
OutcomeThe crystal structure of the guest molecule is determined via single-crystal X-ray diffraction of the host-guest complex.Provides definitive structural data, including stereochemistry, bond lengths, and angles. ucl.ac.uk

Polymorphism Studies and Co-crystal Formation

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different molecular packing arrangement and potentially different physical properties. Co-crystals are crystalline structures composed of two or more different molecules in the same lattice, held together by non-covalent interactions.

Specific studies on the polymorphism or co-crystal formation of this compound are not widely available in the current literature. However, the molecule's structural features—notably its capacity for hydrogen bonding via the hydroxyl group and potential for π-π stacking—make it a strong candidate for such phenomena. Investigating its polymorphism could reveal crystals with varied properties, while co-crystallization with other molecules could be a strategy to fine-tune its physical characteristics, such as solubility or stability.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) with Phenalenone Ligands

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building blocks. mdpi.commdpi.com MOFs consist of metal ions or clusters linked by organic ligands, while COFs are made entirely from organic precursors linked by strong covalent bonds. diva-portal.orgwikipedia.org

Hydroxyphenalenone derivatives, particularly the 9-hydroxy isomer, have been successfully used as ligands in the synthesis of metal complexes and MOFs. rsc.orgacs.orgresearchgate.net The hydroxyl and ketone groups act as a bidentate chelate, binding strongly to metal centers. For example, dysprosium complexes using 9-hydroxy-1H-phenalen-1-one as a ligand have been synthesized and characterized. researchgate.net The extended aromatic system of the phenalenone ligand can also impart desirable electronic or photophysical properties to the resulting framework. Given its similar chelating ability, this compound is a promising candidate for use as a linker in the design of new MOFs. Similarly, with appropriate functionalization to add more connection points, the phenalenone core could be integrated into the structure of COFs.

Reagent and Catalyst Roles

Beyond its use as a structural component in materials, this compound and its isomers serve as versatile reagents and catalysts in chemical synthesis.

The phenalenone core is a common starting point for the synthesis of more complex derivatives. chembk.comresearchgate.net The parent compound, 1H-phenalen-1-one, is considered an important intermediate for producing dyes and functional polymers. chembk.com The hydroxylated versions, such as 9-hydroxyphenalenone, serve as precursors for a variety of substitution reactions. pubcompare.ai

Furthermore, metal complexes incorporating phenalenone-based ligands have shown significant catalytic activity. A dinuclear nickel(II) complex with a ligand derived from 9-hydroxy-1H-phenalen-1-one functions as an efficient electrocatalyst for the Oxygen Evolution Reaction (OER), a critical process for hydrogen production from water. acs.org In another study, a cobalt complex featuring a redox-active phenalenyl ligand was shown to catalyze the challenging multi-electron reduction of carboxylic acids under mild conditions. rsc.org These examples highlight the potential of phenalenone-based systems, including those derivable from this compound, to act as platforms for developing novel and effective catalysts.

Design of Phenalenone-Based Ligands for Metal Complexes

The phenalenone scaffold, particularly 9-hydroxyphenalenone (a tautomer of this compound), serves as a versatile platform for designing ligands for metal complexes. mdpi.comrsc.org The presence of a β-keto-enol moiety allows for the formation of stable chelate rings with a wide range of metal ions. mdpi.com The design of these ligands often involves the introduction of various functional groups onto the phenalenone core to tune the electronic properties, solubility, and coordination behavior of the resulting metal complexes.

One common strategy involves the functionalization at different positions of the phenalenone ring system. For instance, derivatives of 9-hydroxyphenalenone have been synthesized and used to create complexes with transition metals like iron(III), copper(II), and zinc(II). mdpi.com The resulting anionic 9-oxido-phenalenone (opo⁻) ligand demonstrates strong coordination capabilities. mdpi.com

Furthermore, the synthesis of more complex phenalenone-based ligands, such as those incorporating additional coordinating atoms like nitrogen, has expanded the scope of their application. A notable example is the synthesis of 9-N-methylamino-1-N'-methylimino-phenalene, which forms a mononuclear copper complex. goettingen-research-online.de The design of such ligands leverages the inherent electronic properties of the phenalenyl system. goettingen-research-online.de

The versatility of phenalenone-based ligands is further highlighted by their use in constructing multinuclear metal complexes. For example, a dinuclear Ni(II) complex was synthesized using a ligand derived from 9-(2-(3,6-di-tert-butyl-2-hydroxybenzylidene)hydrazineyl)-1H-phenalen-1-one. acs.orgresearchgate.net These examples underscore the modularity and tunability of phenalenone-based ligands in the design of metal complexes with specific structural and electronic properties.

Organometallic and Coordination Chemistry

The organometallic and coordination chemistry of phenalenone derivatives is a burgeoning field, driven by the unique electronic and structural features of the phenalenyl moiety. goettingen-research-online.de The phenalenyl system is an odd alternant hydrocarbon that can readily form stable radicals, cations, and anions, making it a "non-innocent" ligand that can actively participate in the redox chemistry of its metal complexes. mdpi.comacs.org

The coordination chemistry of 9-hydroxyphenalenone (Hopo) with 3d transition metals has been explored, yielding complexes such as [Fe(opo)₃], [Cu(opo)₂], and [Zn(opo)₂]. mdpi.com These complexes have been characterized using various spectroscopic and electrochemical techniques, revealing insights into their electronic structure and redox behavior. mdpi.com The 9-oxido-phenalenone (opo⁻) ligand in these complexes is redox-active. mdpi.com

The phenalenyl-based ligand, 9,9′-(ethane-1,2-diylbis(azanediyl))bis(1H-phenalen-1-one) (LH₂), has been used to synthesize a square-planar [Cu(II)L] complex. acs.orgacs.org This complex exhibits interesting intermolecular anagostic interactions (C–H···Cu). acs.org The redox-active nature of the phenalenyl ligand plays a crucial role in the catalytic activity of these complexes, acting as an electron reservoir to facilitate chemical transformations. acs.org

Furthermore, phenalenyl-based ligands have been employed in the synthesis of lanthanide complexes. For example, mononuclear dysprosium complexes with the 9-hydroxy-1H-phenalen-1-one (HPLN) ligand have been synthesized and shown to exhibit single-molecule magnet (SMM) behavior. beilstein-journals.org The ability to create sublimable versions of these complexes opens avenues for their application in molecular spintronics. beilstein-journals.org

The table below summarizes some of the key metal complexes formed with phenalenone-based ligands and their notable features.

Metal ComplexPhenalenone-Based LigandKey Features
[Fe(opo)₃], [Cu(opo)₂], [Zn(opo)₂]9-oxido-phenalenone (opo⁻)Redox-active ligand, studied for electrochemical and spectroelectrochemical properties. mdpi.com
[LCu(OAc)]9-N-methylamino-1-N'-methylimino-phenalene (LH)Mononuclear copper complex, electrochemistry indicates formation of an anionic radical. goettingen-research-online.de
[Cu(II)L]9,9′-(ethane-1,2-diylbis(azanediyl))bis(1H-phenalen-1-one) (LH₂)Square-planar complex with intermolecular anagostic interactions, redox-active ligand acts as an electron reservoir. acs.orgacs.org
[Dy(PLN)₂(HPLN)Cl(EtOH)], [Dy(PLN)₃(HPLN)]·[Dy(PLN)₃(EtOH)]·2EtOH, [Dy(PLN)₃(H₂O)₂]·H₂O9-hydroxy-1H-phenalen-1-one (HPLN)Mononuclear dysprosium complexes exhibiting single-molecule magnet (SMM) behavior. beilstein-journals.org
[Ni₂(II)(dtbh-PLY)₂]9-(2-(3,6-di-tert-butyl-2-hydroxybenzylidene)hydrazineyl)-1H-phenalen-1-oneDinuclear Ni(II) complex with distorted square planar geometry and Ni···H–C anagostic interactions. acs.orgresearchgate.net

Organocatalysis with Phenalenone Derivatives

The application of phenalenone derivatives in organocatalysis is an emerging area of research, leveraging the unique structural and electronic properties of the phenalenone framework. While direct use of this compound as a catalyst is not extensively documented, the broader phenalenone class shows significant potential.

The phenalenyl system is a key structural motif in organocatalysis. mpg.de Phenalenone derivatives can be synthesized through various strategies, including aminocatalyzed annulation/O-alkylation, to create functionalized structures. researchgate.net These derivatives can then be explored for their catalytic activity.

For instance, a copper complex of a phenalenyl-based ligand has been shown to efficiently catalyze the Henry reaction, a classic carbon-carbon bond-forming reaction. goettingen-research-online.de Although this involves a metal, it highlights the potential of the phenalenyl ligand system in facilitating catalytic transformations. The addition of a base like triethylamine (B128534) (Et₃N) was found to significantly enhance the conversion rate of this catalytic reaction. goettingen-research-online.de

Furthermore, organocatalytic strategies have been employed to synthesize enantioenriched phenalene (B1197917) skeletons. A catalytic system composed of a diphenylprolinol silyl (B83357) ether organocatalyst and triethylamine as a base has been used for the Friedel-Crafts/cyclization of α,β-unsaturated aldehydes and 2-naphthol (B1666908) derivatives, leading to phenalene-derived architectures with high enantioselectivity. researchgate.net

The following table details an example of a catalytically active phenalenone-based system:

Catalyst SystemReaction TypeSubstratesKey Findings
[LCu(OAc)] (1) with Et₃NHenry ReactionVarious aldehydes and nitromethaneThe complex efficiently catalyzes the C-C bond forming Henry reaction. goettingen-research-online.de Addition of 10 mol% Et₃N significantly improves the conversion rate to over 90%. goettingen-research-online.de
Diphenylprolinol silyl ether / Et₃NFriedel-Crafts/Cyclizationα,β-Unsaturated aldehydes and 2-naphthol derivativesProduces enantioenriched phenalene-derived compounds with high levels of enantioselectivity. researchgate.net

These examples, while not exclusively focused on this compound, demonstrate the broader potential of the phenalenone scaffold in the development of novel organocatalytic systems. The ability to functionalize the phenalenone core allows for the fine-tuning of steric and electronic properties, which is crucial for designing efficient and selective organocatalysts.

Biosynthesis of Phenalenone Natural Products

Polyketide Synthase (PKS) Pathways

The foundation of the phenalenone structure is laid by Polyketide Synthase (PKS) pathways. Fungal phenalenones, in particular, are derived from a heptaketide precursor, assembled from acetate (B1210297) and malonate units. researchgate.net The biosynthesis is initiated and largely orchestrated by a specific type of PKS known as a nonreducing polyketide synthase (NR-PKS). acs.orgnih.govresearchgate.net

In the biosynthesis of the phenalenone herqueinone (B1223060) in Penicillium herquei, a nonreducing polyketide synthase (NR-PKS), designated PhnA, is responsible for the initial steps. acs.orguniprot.org PhnA is a multidomain enzyme that synthesizes a heptaketide backbone using one molecule of acetyl-CoA as a starter unit and six molecules of malonyl-CoA as extender units. researchgate.net This NR-PKS then catalyzes the cyclization of this linear polyketide chain to form an angular, hemiketal-containing naphtho-γ-pyrone known as prephenalenone. acs.orgnih.govuniprot.org The PhnA enzyme contains several domains, including a starter unit acyltransferase (SAT), ketosynthase (KS), acyltransferase (AT), product template (PT) domain, two acyl carrier protein (ACP) domains, and a thioesterase/Claisen cyclase (TE/CLC) domain, which work in concert to build and initially cyclize the polyketide chain. researchgate.net

The formation of the complex phenalenone core from the linear polyketide precursor involves several crucial regioselective cyclization steps. The product template (PT) domain of the NR-PKS PhnA plays a novel role in this process. acs.orgnih.gov It catalyzes the first aldol (B89426) condensation between C4 and C9 of the polyketide chain, a function that is unprecedented among previously characterized PT domains. acs.orgnih.govresearchgate.net Following this, the thioesterase/Claisen-like cyclase (TE/CLC) domain is believed to be responsible for the C1–C10 Claisen condensation. researchgate.net

The transformation from the prephenalenone intermediate to the final tricyclic phenalenone core structure requires a subsequent aldol-like phenoxide-ketone cyclization. acs.orgnih.gov This step is facilitated by the action of a tailoring enzyme, as detailed in the following section. acs.org Isotopic labeling studies also support the formation of the phenalenone core through a unique combination of three regioselective cyclization events. researchgate.net

Enzyme/Domain Function in Phenalenone Biosynthesis Substrate/Intermediate Product
NR-PKS (PhnA) Synthesizes heptaketide backbone and catalyzes initial cyclization. acs.orguniprot.orgAcetyl-CoA, Malonyl-CoAPrephenalenone acs.orguniprot.org
Product Template (PT) Domain Catalyzes the C4–C9 aldol condensation. acs.orgnih.govresearchgate.netLinear heptaketide chainCyclized intermediate
TE/Claisen-like Cyclase (CLC) Domain Performs the C1–C10 Claisen condensation. researchgate.netCyclized intermediatePrephenalenone researchgate.net

Role of Tailoring Enzymes in Phenalenone Biosynthesis

After the NR-PKS constructs the initial prephenalenone skeleton, a suite of "tailoring" enzymes modifies this core structure. These enzymes, including monooxygenases, methyltransferases, and others, are responsible for the vast structural diversity observed among phenalenone natural products. researchgate.netumich.edu These modifications are critical for the biological activities of the final compounds. uniprot.org

A key tailoring enzyme in the pathway is a flavin-dependent monooxygenase (FMO), PhnB. acs.orguniprot.org This enzyme catalyzes two critical transformations simultaneously: the aromatic hydroxylation at the C2 position of prephenalenone and the opening of the γ-pyrone ring. acs.orgnih.govresearchgate.net The resulting hydroxylated intermediate is then primed for the final cyclization. acs.org Density functional theory calculations have provided insight into how this hydroxylated intermediate readily undergoes the aldol-like phenoxide–ketone cyclization to yield the tricyclic phenalenone core. nih.gov FMOs are crucial in biocatalysis due to their ability to perform highly regio- and stereoselective oxidation reactions in various biosynthetic pathways. mdpi.com In addition to PhnB, other FMOs like PhnG can be involved in later-stage oxidations, such as the C6 hydroxylation that converts deoxyherqueinone (B1265341) to herqueinone. uniprot.org

O-methylation is a common post-PKS modification in the biosynthesis of phenalenones, catalyzed by O-methyltransferases (OMTs). nih.govoup.com In the herqueinone pathway, the O-methyltransferase PhnC methylates the C2-hydroxyl group of the phenalenone core to form deoxyherqueinone. uniprot.org This methylation can stabilize the northern portion of the molecule. uniprot.org The methyl group for this reaction is typically supplied by S-adenosyl-L-methionine (SAM). oup.com Studies in various plant species have confirmed that O-methylation is a significant modification that can influence the biological activity of phenylphenalenones. oup.comdb-thueringen.de

Other post-PKS modifications include prenylation and further cyclizations. For instance, the enzyme PhnF, a prenyltransferase, can catalyze the C-prenylation of the phenalenone core. uniprot.org Another enzyme, PhnH, acts as a hydroalkoxylase, catalyzing a cyclization that leads to the formation of a dihydrobenzofuran ring system, as seen in the conversion to atrovenetin. uniprot.org

Tailoring Enzyme Enzyme Class Function Example Substrate -> Product
PhnB Flavin-Dependent Monooxygenase (FMO)C2 aromatic hydroxylation and γ-pyrone ring opening. acs.orgnih.govPrephenalenone -> Hydroxylated intermediate acs.org
PhnC O-Methyltransferase (OMT)Methylates the C2-hydroxyl group. uniprot.orgAtrovenetin -> Deoxyherqueinone uniprot.org
PhnG Oxidoreductase/FMOC6 hydroxylation. uniprot.orgDeoxyherqueinone -> Herqueinone uniprot.org
PhnF PrenyltransferaseC-prenylation of the phenalenone core. uniprot.orgPhenalenone -> C-prenylated phenalenone uniprot.org
PhnH HydroalkoxylaseCatalyzes 5-exo-trig cyclization to form a dihydrobenzofuran ring. uniprot.orgPrenylated phenalenone -> Atrovenetin uniprot.org

Isotopic Labeling Studies for Pathway Elucidation (e.g., ¹³C-labeling)

Isotopic labeling is a powerful technique used to decipher the biosynthetic pathways of natural products, including phenalenones. researchgate.netrsc.org By feeding organisms with precursors labeled with stable isotopes like ¹³C, researchers can trace the incorporation of these atoms into the final molecule, revealing the building blocks and the sequence of bond formations. researchgate.net

In the study of phenylphenalenones in plants, feeding experiments with ¹³C-labeled precursors have been instrumental. For example, the use of [methyl-¹³C]L-methionine confirmed its role as the source of the methoxyl group in O-methylated phenylphenalenones. nih.gov Similarly, feeding studies with [1-¹³C]acetate have been used to interpret the labeling patterns in fungal phenalenones, confirming their polyketide origin from a heptaketide precursor. researchgate.net The incorporation of two molecules of [1-¹³C]phenylalanine provided evidence for the biosynthesis of 8-phenylphenalenones, suggesting a pathway that involves a 1,2-aryl migration. researchgate.net These labeling experiments provide crucial, direct evidence for proposed biosynthetic steps that complements genetic and enzymatic studies. nih.gov

Fungal and Plant Sources of Phenalenone Derivatives

Phenalenone and its derivatives are produced by a variety of fungal and plant species. In fungi, these compounds are typically synthesized through the polyketide pathway. nih.gov In contrast, the biosynthesis in plants, such as those in the Haemodoraceae family, can involve different precursors, including the phenylpropanoid pathway. db-thueringen.deias.ac.in

Fungi are prolific producers of phenalenone derivatives, exhibiting immense structural diversity. nih.govnih.gov These compounds are often classified as polyketides, originating from a heptaketide or hexaketide precursor. acs.orgresearchgate.net The first isolation of a phenalenone derivative from a fungal source was reported in 1955. nih.govencyclopedia.pub Fungal phenalenones can undergo various modifications, including dimerization, nitrogenation, oxygenation, and complexation with metals. nih.govnih.gov

Numerous fungal genera have been identified as sources of phenalenones. For instance, species of Penicillium, such as Penicillium herquei, are known to produce these compounds. acs.org Other notable fungal producers include species from the genera Aspergillus, Coniothyrium, and Talaromyces. nih.govresearchgate.net

Table 1: Selected Fungal Sources of Phenalenone Derivatives

Fungal SpeciesPhenalenone Derivative(s)Reference(s)
Penicillium herqueiHerqueinone acs.org
Penicillium atrovenetumAtrovenetin, Deoxyherqueinone researchgate.net
Aspergillus sp.Various phenalenones nih.gov
Coniothyrium cerealeLamellicolic anhydride (B1165640) researchgate.net
Talaromyces sp.Various phenalenones nih.gov
Penicillium sp.Various phenalenones nih.govbohrium.com

This table is for illustrative purposes and is not exhaustive.

Research has shown that the fungus Penicillium herquei FT729, isolated from Hawaiian volcanic soil, produces novel phenalenone derivatives that have been studied for their biological activities. bohrium.com Similarly, various Aspergillus species are recognized as a rich source of bioactive metabolites, including a variety of phenalenones. nih.gov

In the plant kingdom, phenalenones are recognized as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack. nih.govencyclopedia.pub They are particularly characteristic of the family Haemodoraceae but have also been isolated from other plant families, including Musaceae (bananas) and Pontederiaceae (water hyacinths). ias.ac.inresearchgate.net

The biosynthesis of phenylphenalenones in plants like those from the Haemodoraceae family has been a subject of interest. ias.ac.in Unlike the polyketide origin in fungi, plant phenalenones can be derived from the phenylpropanoid pathway. db-thueringen.de For example, in Musa acuminata (banana), the production of phenyl-phenalenone phytoalexins is triggered by fungal infection. nih.gov These compounds, such as anigorufone, play a crucial role in the plant's defense mechanism. nih.gov

The water hyacinth (Eichhornia crassipes) is another plant source from which 8-phenylphenalenone derivatives have been isolated and synthesized. researchgate.net The plant Lachnanthes tinctoria is known to produce oxa- and azaphenalene derivatives. researchgate.net

Table 2: Selected Plant Sources of Phenalenone Derivatives

Plant SpeciesPhenalenone Derivative(s)FamilyReference(s)
Musa acuminata (Banana)Anigorufone, other phenyl-phenalenonesMusaceae nih.govmpg.de
Eichhornia crassipes (Water Hyacinth)2-Hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-onePontederiaceae researchgate.net
Lachnanthes tinctoriaOxa- and azaphenalene derivativesHaemodoraceae researchgate.net
Various speciesPhenylphenalenonesHaemodoraceae ias.ac.inresearchgate.net

This table is for illustrative purposes and is not exhaustive.

The compound 7-Hydroxy-1H-phenalen-1-one itself is listed as a chemical product available from various suppliers, indicating its relevance in research, though specific natural sources producing it as a major metabolite are not as extensively documented in readily available literature as other derivatives. sigmaaldrich.comcymitquimica.com However, the core phenalenone structure is the foundation for the vast array of derivatives found in these natural sources. ull.esacs.org

Advanced Analytical and Separation Techniques for Phenalenones

Chromatographic Methods

Chromatography is a cornerstone for the separation of phenalenone compounds from various sources. nih.gov High-performance liquid chromatography (HPLC) and column chromatography with silica (B1680970) gel are particularly prominent methods.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of phenalenone compounds. conquerscientific.com Reversed-phase HPLC (RP-HPLC) is frequently employed, where a nonpolar stationary phase is used with a polar mobile phase to separate compounds based on their hydrophobicity. conquerscientific.comscielo.org.bo This method offers high resolution, speed, and reproducibility, making it suitable for analyzing complex mixtures and trace amounts of compounds. scielo.org.bo

For the analysis of phenolic compounds like 7-Hydroxy-1H-phenalen-1-one, HPLC methods are often coupled with a diode-array detector (DAD) or mass spectrometry (MS) for enhanced identification and structural elucidation. scielo.org.boresearchgate.net The selection of the column, mobile phase composition, and detector is critical and often tailored to the specific properties of the phenalenone derivatives being analyzed. scielo.org.bo For instance, the separation of various phenolic compounds can be achieved using a reversed-phase column with a gradient elution system. scielo.org.bo The development of ultra-high-pressure liquid chromatography (UHPLC) and novel stationary phase chemistries has further improved the resolving power and speed of HPLC separations for complex phenolic samples. nih.govchromatographyonline.com

Table 1: HPLC Analysis of Phenalenone-Related Compounds

Compound Retention Time (min) Detection Method Reference
3-hydroxy-4-phenyl-1H,3H-benzo[de]isochromen-1-one 14.4 HPLC-DAD acgpubs.org
Methoxyanigorufone 27.1 HPLC-DAD acgpubs.org
Isoanigorufone 31.0 HPLC-DAD acgpubs.org
Anigorootin - HPLC Analysis acgpubs.org
4'-hydroxyanigorootin - HPLC Analysis acgpubs.org

Data presented is for illustrative purposes based on available research on related compounds.

For phenalenone compounds that exist as enantiomers, chiral-phase HPLC is an essential technique for their separation. phenomenex.comcsfarmacie.cz Enantiomers have identical physical and chemical properties in an achiral environment, making their separation by conventional HPLC impossible. sepscience.com Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. csfarmacie.czphenomenex.com

The separation mechanism in chiral HPLC relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP. scas.co.jp These interactions can include hydrogen bonding, π-π interactions, and steric hindrance. scas.co.jp Polysaccharide-based CSPs are widely used and are effective for a broad range of chiral compounds. phenomenex.com The choice of mobile phase, typically a mixture of alkanes and alcohols, is crucial for achieving optimal enantiomeric resolution. csfarmacie.cz The successful separation of unstable stereoisomers of phenalenone derivatives has been demonstrated using chiral HPLC, sometimes coupled with online electronic circular dichroism (ECD) for configurational assignment. researchgate.net

Column chromatography using silica gel is a fundamental and widely used technique for the purification of synthetic and natural phenalenones. rsc.org This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent). rsc.orguchile.cl

In a typical application, a crude mixture containing this compound is loaded onto a column packed with silica gel. rsc.orgacs.org A solvent or a mixture of solvents of increasing polarity is then passed through the column. Compounds with lower polarity are eluted first, while more polar compounds, which interact more strongly with the polar silica gel, are retained longer and elute later. The fractions are collected and analyzed, often by thin-layer chromatography (TLC) or HPLC, to identify those containing the pure compound. uchile.cl This technique is scalable and is often the primary method for purifying newly synthesized phenalenone derivatives. uchile.clacs.org

Table 2: Solvents Used in Column Chromatography for Phenalenone Purification

Compound Type Solvent System Reference
Arylated phenalenones Hexane rsc.org
Hydroxylated phenalenones Hexane/DCM rsc.org
Substituted phenalenones CH2Cl2/Petroleum Ether acs.org

This table provides examples of solvent systems used for the purification of various phenalenone derivatives.

Crystallization Techniques for Purification and Single Crystal Growth

Crystallization is a powerful technique for the final purification of this compound and for obtaining single crystals suitable for X-ray diffraction analysis. This method relies on the principle that a compound will form a crystal lattice from a supersaturated solution, leaving impurities behind in the solution.

The process typically involves dissolving the crude or partially purified compound in a suitable solvent at an elevated temperature to create a saturated or nearly saturated solution. The solution is then slowly cooled, allowing the compound to crystallize. The choice of solvent is critical; the compound should be soluble at high temperatures but less soluble at lower temperatures. Sometimes, a mixture of solvents (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) is used to achieve the desired level of supersaturation. Techniques like vapor diffusion and slow evaporation are also employed for growing high-quality single crystals. acs.org The resulting crystals are typically of high purity and can be used to determine the compound's three-dimensional molecular structure through X-ray crystallography. thieme-connect.com

Analytical Methodologies for Trace Detection

The detection of trace amounts of phenalenones is important in various fields, including environmental monitoring and biological studies. Several highly sensitive analytical techniques are available for this purpose.

Hyphenated techniques, which combine the separation power of chromatography with the sensitive detection capabilities of spectrometry, are particularly effective. researchgate.net High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for detecting and identifying trace levels of phenalenones in complex matrices. researchgate.net The high selectivity and sensitivity of MS allow for the detection of compounds at very low concentrations.

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique, especially for volatile or derivatized phenalenones. rsc.org Two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) provides even greater resolving power for complex samples. kau.edu.sa

For phenolic compounds, methods involving solid-phase microextraction (SPME) coupled with LC can be used to pre-concentrate the analytes, thereby lowering the limits of detection. acs.org Spectroscopic methods, such as fluorescence spectroscopy, can also be highly sensitive for detecting certain phenalenone derivatives that exhibit fluorescence. cymitquimica.com

Q & A

Basic: What are the standard methods for synthesizing 7-Hydroxy-1H-phenalen-1-one, and how is structural confirmation achieved?

Synthesis typically involves cyclization of polycyclic precursors or oxidation of phenalenone derivatives. Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR to assign proton and carbon environments.
  • Mass spectrometry (MS) for molecular weight verification.
  • X-ray crystallography (if single crystals are obtainable) for unambiguous structural determination.
    For novel derivatives, elemental analysis and comparison with synthesized standards are critical .

Basic: What chromatographic techniques are effective for purifying this compound?

  • Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate).
  • Preparative thin-layer chromatography (TLC) for small-scale isolation.
  • High-performance liquid chromatography (HPLC) with C18 columns for high-purity fractions.
    Validate purity via melting point analysis and HPLC (>95% purity threshold) .

Advanced: How to design experiments to elucidate the antifungal mechanism of this compound against Mycosphaerella fijiensis?

  • Bioassay-guided fractionation : Isolate active compounds and test dose-dependent inhibition.
  • Cellular imaging : Use fluorescence microscopy to observe hyphal disruption.
  • Metabolomic profiling : Compare treated vs. untreated fungal metabolomes to identify disrupted pathways.
  • Enzymatic assays : Target enzymes like chitin synthase or ergosterol biosynthesis proteins .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

  • Replicate experiments under identical conditions (e.g., solvent, concentration, fungal strain).
  • Control variables : Standardize assay protocols (e.g., incubation time, temperature).
  • Meta-analysis : Compare raw datasets from multiple studies to identify confounding factors (e.g., compound stability, solvent interference).
  • Open data sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) to enable cross-validation .

Basic: How to ensure experimental reproducibility for this compound synthesis?

  • Detailed methods : Document reaction conditions (temperature, solvent ratios, catalysts) in the main text.
  • Supplementary data : Provide NMR spectra, chromatograms, and crystallographic data in supporting information.
  • Reference standards : Compare spectral data with published literature or commercial standards .

Advanced: How to integrate spectroscopic and computational data for structural analysis?

  • Density Functional Theory (DFT) : Calculate theoretical NMR chemical shifts and compare with experimental data.
  • Molecular docking : Predict binding interactions with biological targets (e.g., fungal enzymes).
  • Vibrational spectroscopy : Assign IR/Raman bands using computational simulations .

Basic: What analytical techniques confirm the purity of this compound?

  • HPLC-DAD : Detect impurities at multiple wavelengths.
  • Melting point analysis : Sharp melting range indicates purity.
  • Elemental analysis : Match experimental C/H/O percentages with theoretical values .

Advanced: How to address discrepancies in spectroscopic interpretations of this compound derivatives?

  • Multi-technique validation : Cross-check NMR, MS, and X-ray data.
  • Dynamic NMR : Resolve tautomeric equilibria or conformational changes.
  • Collaborative analysis : Consult spectral databases (e.g., SDBS, PubChem) or domain experts .

Basic: What are best practices for conducting literature reviews on its pharmacological properties?

  • Systematic searches : Use databases (SciFinder, PubMed) with keywords like "phenalenones + antifungal + SAR."
  • Critical appraisal : Prioritize studies with rigorous methodologies (e.g., positive/negative controls, statistical significance).
  • Gap analysis : Identify understudied mechanisms (e.g., oxidative stress induction) for future research .

Advanced: How to design structure-activity relationship (SAR) studies for this compound analogs?

  • Derivatization : Modify hydroxyl/methoxy groups and test bioactivity.
  • QSAR modeling : Corrogate electronic (e.g., Hammett constants) or steric parameters with antifungal IC50 values.
  • Crystallography : Resolve 3D structures to identify pharmacophore regions .

Tables for Methodological Reference

Technique Application Key Considerations
HPLC-DADPurity assessmentUse orthogonal methods (e.g., TLC) for validation
DFT-based NMR simulationStructural confirmationCompare with experimental coupling constants
Metabolomic profilingMechanism elucidationNormalize data to internal standards
Data Contradiction Resolution Steps
ReplicationRepeat under identical conditions
Open data sharingUpload raw datasets to repositories like Zenodo
Meta-analysisUse statistical tools (e.g., R, Python)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.